4-((4-Isopropoxyphenyl)sulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILAOCGFRDHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058706 | |
| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
95235-30-6 | |
| Record name | 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95235-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095235306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-isopropoxyphenylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS: 95235-30-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Isopropoxyphenyl)sulfonyl)phenol, also known by its CAS number 95235-30-6 and often abbreviated as D-8 or BPSIP, is an organic compound belonging to the diphenylsulfone family.[1][2] It is a mono-alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S, BPS) and shares the core diaryl sulfone structure.[3] This structure imparts high thermal stability, making it valuable in materials science, particularly as a color developer in thermal paper and as a monomer for high-performance polymers like polysulfones.[1][3][4]
In the realm of biomedical research, this compound serves as a crucial intermediate and building block in the synthesis of pharmacologically active molecules.[3] Notably, it is used in the development of kinase inhibitors, which are a focal point in modern anticancer drug discovery.[3] However, its structural similarity to bisphenols has raised concerns about its potential as an endocrine disruptor, and recent toxicological studies have investigated its neurodevelopmental effects.[1][3][5] This guide provides an in-depth overview of its chemical properties, synthesis, applications, biological activities, and safety protocols, tailored for a scientific audience.
Chemical and Physical Properties
The compound is a white to off-white crystalline solid.[4][6] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₄S | [4][7][8] |
| Molecular Weight | 292.35 g/mol | [2][4][9] |
| Melting Point | 128 - 132 °C | [1][4][6] |
| Boiling Point (Predicted) | 478.8 ± 30.0 °C | [10] |
| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [10] |
| Water Solubility | 19.7 mg/L at 25°C | [4] |
| pKa (Predicted) | 7.24 ± 0.15 | [10] |
| LogP | 2.80 | [7] |
| Appearance | White to almost white powder or crystal | [4][6] |
Identification and Nomenclature
Accurate identification is critical in research and development. The compound is referenced by several names and identifiers across chemical databases and literature.
| Identifier Type | Identifier | Source(s) |
| CAS Number | 95235-30-6 | [3][7] |
| EC Number | 405-520-5 | [1][11] |
| IUPAC Name | 4-(4-propan-2-yloxyphenyl)sulfonylphenol | [2][3] |
| Synonyms | 4-Hydroxy-4'-isopropoxydiphenylsulfone, D-8, BPSIP, 4-Hydroxyphenyl 4-isopropoxyphenyl sulfone | [1][4] |
| InChI | InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | [2][3][9] |
| InChIKey | ZTILAOCGFRDHBH-UHFFFAOYSA-N | [3][7][12] |
| SMILES | CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | [2][9] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the mono-alkylation of its precursor, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), via the Williamson ether synthesis.[3] A retrosynthetic analysis also points to Friedel-Crafts sulfonylation as a viable, though less common, approach.[3]
Williamson Ether Synthesis Protocol
This method involves the deprotonation of one phenolic hydroxyl group on Bisphenol S to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide. Careful control of stoichiometry is essential to favor mono-alkylation and minimize the formation of the di-isopropyl byproduct.[3]
Materials:
-
Bis(p-hydroxyphenyl)sulfone (4,4'-dihydroxydiphenyl sulfone)
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
To 200 ml of dimethylformamide, add 30.3 g of bis(p-hydroxyphenyl)sulfone, 18.5 g of isopropyl bromide, and 22.2 g of potassium carbonate (acting as the acid-binding agent).[10]
-
Stir the reaction mixture for 4 hours at approximately 120°C.[10]
-
After the reaction period, distill off the dimethylformamide under reduced pressure.[10]
-
To the resulting residue, add chloroform to extract the crude 4-hydroxy-4'-isopropoxydiphenylsulfone.[10]
-
Purify the crude product using silica gel column chromatography to yield the final product as white microfine crystals.[10]
Applications in Research and Industry
This compound's unique structure makes it versatile for several applications.
Industrial Applications
-
Thermal Paper Developer: It is widely used as a color developer in the production of thermal paper, serving as an alternative to Bisphenol A (BPA).[1][4] It works with leuco dyes such as fluoran and phthalide types.[10]
-
Polymer Science: As a derivative of Bisphenol S, it is a valuable monomer or building block for creating high-performance polymers, including polysulfones and polyethersulfones.[3] The core diphenylsulfone structure provides rigidity and high thermal stability to these materials.[3]
Drug Development and Research
-
Kinase Inhibitor Synthesis: The diaryl sulfone scaffold is a privileged structure in medicinal chemistry. This compound is a key intermediate in the synthesis of kinase inhibitors.[3] The isopropoxy and phenol groups provide reactive handles for further chemical modification to optimize potency and selectivity.[3]
-
Anticancer Research: It has been specifically utilized as a precursor for developing inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a metabolic enzyme that is a target in cancer therapy.[3]
Biological Activity and Toxicology
While industrially useful, the compound is also a subject of toxicological research due to its classification as a bisphenol analog.
Endocrine Disruption and Regulatory Status
The compound has been identified as a potential endocrine disruptor.[1][3] Consequently, it was included in the Community Rolling Action Plan (CoRAP) by the European Union under the REACH regulation in 2019 for further evaluation of its effects on human health and the environment.[1][3]
Neurotoxicity and Developmental Effects
Recent studies have highlighted potential neurotoxic effects.
-
Animal Studies: Early-life exposure in mice to 4-hydroxy-4'-isopropoxydiphenylsulfone (BPSIP) was found to induce behaviors resembling Autism Spectrum Disorders (ASD), including increased anxiety and decreased spatial memory.[5] This effect was observed in both male and female offspring.[5]
-
Mechanism of Action: The underlying mechanisms for these neurotoxic effects are suggested to involve:
-
Mitochondrial Dysfunction: A significant decrease in the protein levels of mitochondrial complex IV (COX IV) was observed, suggesting an impact on energy metabolism.[5]
-
Oxidative Stress: Changes in antioxidant levels were noted, particularly in female offspring.[5]
-
Altered Synaptic Plasticity: The study found altered levels of key synaptic proteins, specifically synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD95), in the cerebellum and hippocampus.[5]
-
Molecular Interactions
Computational modeling studies suggest that the compound's functional groups are key to its biological interactions.
-
The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor.[3]
-
The sulfonyl (SO₂) group contains electronegative oxygen atoms that can also participate in hydrogen bonding.[3] These features allow it to dock into the active sites of biological targets like enzymes and receptors.[3]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed by reverse-phase (RP) HPLC.
-
Column: Newcrom R1 HPLC column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[7]
-
MS Compatibility: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[7]
-
Scalability: This method is scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies.[7]
Safety, Handling, and Regulatory Information
This compound must be handled with appropriate precautions in a controlled laboratory setting. It is intended for research use only and not for human or veterinary applications.[3]
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [12][13] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [12][13] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [12][13] |
| STOT, Single Exposure | H335 | May cause respiratory irritation. | [12][13] |
| Aquatic Hazard, Chronic | H411 | Toxic to aquatic life with long lasting effects. | [1][2] |
Precautionary Statements: P261, P273, P305+P351+P338, P391, P501.[12][13] Signal Word: Warning.[12][13]
Conclusion
This compound (CAS 95235-30-6) is a compound with significant dual relevance. In industry, its thermal stability makes it a valuable component in polymers and thermal papers. In biomedical science, it is a versatile building block for synthesizing advanced therapeutic agents, particularly kinase inhibitors. However, its identity as a bisphenol analog warrants careful consideration of its toxicological profile, especially concerning its potential as an endocrine disruptor and its observed effects on neurodevelopment in animal models. Researchers and drug development professionals must weigh its utility against its potential hazards, employing rigorous safety protocols and staying informed of ongoing regulatory evaluations.
References
- 1. 4-(4-Isopropoxyphenylsulfonyl)phenol – Wikipedia [de.wikipedia.org]
- 2. 4-Hydroxyphenyl 4-isopropoxyphenylsulfone | C15H16O4S | CID 9904141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound For Research [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 95235-30-6 | CAS DataBase [m.chemicalbook.com]
- 6. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | 95235-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]
- 10. 4-Hydroxy-4'-isopropoxydiphenylsulfone | 95235-30-6 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 95235-30-6 [sigmaaldrich.com]
- 13. 95235-30-6 | this compound | Aryls | Ambeed.com [ambeed.com]
Spectroscopic Analysis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS No: 95235-30-6). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this molecule, which is a key intermediate in various chemical syntheses. This document details predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: 4-(4-propan-2-yloxyphenyl)sulfonylphenol
-
Synonyms: 4-Hydroxyphenyl 4-isopropoxyphenyl sulfone, Bisphenol S-monoisopropyl ether
-
Molecular Weight: 292.35 g/mol [3]
Spectroscopic Data
The following sections and tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| -CH(CH₃)₂ | 1.2 - 1.4 | Doublet | 6H |
| -CH(CH₃)₂ | 4.5 - 4.7 | Septet | 1H |
| Phenolic -OH | 4.0 - 7.0 | Singlet (broad) | 1H |
| Aromatic (Phenol Ring) | 6.8 - 7.8 | Multiplet | 4H |
| Aromatic (Isopropoxyphenyl Ring) | 6.9 - 7.9 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| -CH(CH₃)₂ | ~22 |
| -CH(CH₃)₂ | 70 - 72 |
| Aromatic C (Phenol Ring) | 115 - 160 |
| Aromatic C (Isopropoxyphenyl Ring) | 116 - 162 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Phenol) | 3550 - 3200 | Strong, Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| S=O stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |
| C-O stretch (Ether) | 1260 - 1200 | Strong |
| C-O stretch (Phenol) | 1260 - 1180 | Strong |
| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Ion (M⁺) | m/z 292 | Corresponding to the molecular weight of C₁₅H₁₆O₄S. |
| Key Fragments | ||
| m/z 277 | Loss of a methyl group (-CH₃) from the isopropoxy moiety. | |
| m/z 250 | Loss of the isopropoxy group (-OCH(CH₃)₂). | |
| m/z 157 | Cleavage of the sulfonyl group, fragment of C₆H₅O₂S⁺. | |
| m/z 121 | Fragment of C₇H₇O₂⁺. | |
| m/z 93 | Phenoxy cation (C₆H₅O⁺). |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record the m/z values and their relative abundances to generate the mass spectrum.
Workflow and Data Integration
The characterization of this compound involves a logical workflow where data from different spectroscopic techniques are integrated to confirm the structure.
Caption: Workflow for the structural characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 4-((4-Isopropoxyphenyl)sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, a compound of interest in materials science and toxicological research. Given the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information on its general solubility properties, inferred from its structural similarity to other bisphenol compounds, and presents a generalized experimental protocol for its determination. Furthermore, this document outlines key signaling pathways associated with its biological activity.
Introduction to this compound
This compound, an analogue of Bisphenol S (BPS), is utilized in various industrial applications, including as a color developer for thermal papers.[1] Its chemical structure, featuring a diaryl sulfone backbone, imparts properties such as high thermal stability.[2] However, concerns have been raised regarding its potential as an endocrine disruptor, leading to its inclusion in the Community Rolling Action Plan (CoRAP) under REACH for further evaluation.[1] Understanding its solubility is crucial for assessing its environmental fate, bioavailability, and for the development of analytical methods.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible scientific literature. However, based on the known solubility of structurally related compounds like Bisphenol A (BPA), which is poorly soluble in water but shows good solubility in organic solvents such as ethanol, a similar trend can be anticipated.[3][4] The presence of a polar phenolic hydroxyl group and a sulfonyl group, combined with nonpolar aromatic rings and an isopropoxy group, suggests that its solubility will be highly dependent on the polarity of the solvent.
Table 1: Anticipated Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate to High in Alcohols | The phenolic hydroxyl group can form hydrogen bonds with protic solvents. While solubility in water is expected to be low due to the large nonpolar structure, it is likely to be higher in alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar sulfonyl group and the phenolic proton can interact with polar aprotic solvents. DMSO is often a good solvent for sparingly soluble compounds. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Associated Signaling Pathways
The biological activity of this compound is of interest due to its classification as a potential endocrine disruptor and its use in the synthesis of targeted therapeutic agents.
a) Endocrine Disruption Pathway
As a bisphenol analogue, this compound is suspected of interfering with the endocrine system. A primary mechanism for such disruption by bisphenols involves interaction with nuclear hormone receptors, particularly the estrogen receptor (ER).[6][7] This can lead to the activation or inhibition of downstream signaling pathways, potentially causing adverse health effects.[6][7]
Caption: Generalized signaling pathway for endocrine disruption by bisphenol analogues.
b) Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition Pathway
This compound has been utilized as a chemical intermediate in the synthesis of inhibitors targeting Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key enzyme in cellular metabolism.[2] Inhibition of PDK1 is a therapeutic strategy being explored in cancer treatment. PDK1 is a critical component of the PI3K/AKT signaling pathway, which regulates cell proliferation, survival, and metabolism.[8][9]
Caption: The PI3K/AKT signaling pathway and the role of PDK1 inhibition.
Conclusion
While quantitative data on the solubility of this compound remains scarce, its structural characteristics suggest a preference for solubility in polar organic solvents over water. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility in various media. Furthermore, understanding its potential interactions with the endocrine system and its relevance in the context of PDK1 inhibition highlights the importance of continued research into the physicochemical and biological properties of this compound. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this compound.
References
- 1. 4-(4-Isopropoxyphenylsulfonyl)phenol – Wikipedia [de.wikipedia.org]
- 2. This compound For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Decomposition of 4-((4-Isopropoxyphenyl)sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-((4-isopropoxyphenyl)sulfonyl)phenol. This diaryl sulfone derivative is noted for its robust thermal characteristics, a feature attributable to its core chemical structure. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, and draws comparisons with structurally related compounds, such as other diaryl sulfones and polysulfone polymers, to provide a predictive assessment. This document outlines its physical properties, expected thermal decomposition products, and provides detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Plausible thermal decomposition pathways and a standard experimental workflow are visualized to aid in experimental design and interpretation.
Introduction
This compound is an organic compound characterized by a central sulfonyl group linking two phenyl rings, one of which is substituted with a phenol group and the other with an isopropoxy group. The diaryl sulfone backbone is a key structural motif in high-performance polymers like polysulfones and polyethersulfones, bestowing upon them exceptional thermal and oxidative stability.[1] Consequently, this compound is of significant interest in materials science and as a building block in the synthesis of specialty chemicals and potentially in drug development. Understanding its thermal stability is critical for determining its processing parameters, storage conditions, and predicting its behavior in high-temperature applications.
Physicochemical and Thermal Properties
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₄S |
| Molecular Weight | 292.35 g/mol |
| CAS Number | 95235-30-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128.0 - 132.0 °C |
Table 2: Representative Thermal Analysis Data for Dapsone (a structural analogue)
| Analysis | Parameter | Value |
| TGA | Onset of Decomposition | 339 °C |
| First Stage Mass Loss (339-393 °C) | ~52% | |
| Second Stage Mass Loss (393-727 °C) | ~48% | |
| DTA | Melting Point (Endotherm) | 185 °C |
| Decomposition (Endotherm) | 368 °C | |
| Pyrolysis (Exotherms) | 639 - 686 °C | |
| Data derived from a study on sulfone-containing drugs.[4][5] |
Thermal Decomposition Products
Upon thermal degradation, the covalent bonds within this compound will rupture. Based on its chemical structure and safety data, the expected hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ), primarily sulfur dioxide (SO₂).[1] The liberation of sulfur dioxide is a characteristic decomposition pathway for diaryl sulfones at elevated temperatures, typically above 450 °C.[6]
Experimental Protocols
To definitively determine the thermal stability and decomposition kinetics of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards (e.g., indium, calcium oxalate).
-
Sample Preparation: Place 2-6 mg of this compound into a clean, tared TGA pan (typically platinum or alumina). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for an initial survey.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
-
Identify the temperatures for 5% (T₅) and 10% (T₁₀) mass loss as indicators of initial degradation.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions. It can also detect exothermic or endothermic decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation:
-
Weigh 2-6 mg of this compound into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to contain any volatile decomposition products. An identical empty, hermetically sealed pan should be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a maximum temperature determined by the TGA results (typically at least 20 °C below the Tonset of decomposition to avoid damaging the DSC cell). For this compound, an initial scan up to 300 °C would be a safe starting point.
-
Cool the sample back to 25 °C at 10 °C/min.
-
A second heating scan under the same conditions can be performed to observe changes in the material's thermal history.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to melting and determine the peak temperature and enthalpy of fusion (ΔHf).
-
Identify any exothermic peaks that could indicate crystallization or decomposition.
-
Visualizations
General Experimental Workflow
The following diagram illustrates a logical workflow for the thermal characterization of this compound.
Caption: Workflow for Thermal Analysis.
Plausible Thermal Decomposition Pathway
This diagram outlines a simplified, plausible decomposition pathway for this compound at elevated temperatures, based on the known chemistry of diaryl sulfones. The primary events are the homolytic cleavage of the C-S and C-O bonds.
Caption: Plausible Decomposition Pathway.
Conclusion
This compound is expected to exhibit high thermal stability, consistent with other molecules containing the diaryl sulfone framework. Its decomposition is likely to initiate at temperatures well above its melting point, yielding predictable products such as oxides of carbon and sulfur. For definitive quantitative data, the experimental TGA and DSC protocols provided in this guide should be followed. The presented workflow and decomposition pathway diagrams serve as valuable tools for researchers in planning and interpreting thermal analysis experiments for this compound and its structural analogues.
References
- 1. Polysulfone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4-((4-isopropoxyphenyl)sulfonyl)phenol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-((4-isopropoxyphenyl)sulfonyl)phenol scaffold. This class of diaryl sulfone compounds has garnered interest for its potential applications in oncology, particularly as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cancer cell metabolism. Furthermore, their structural similarity to bisphenol S (BPS) necessitates an evaluation of their potential as endocrine-disrupting chemicals. This document summarizes the key structural modifications that influence biological activity, provides detailed experimental methodologies for synthesis and evaluation, and visualizes the relevant signaling pathways to guide future drug discovery and development efforts.
Introduction
The compound this compound serves as a key chemical intermediate in the synthesis of more complex molecules with therapeutic potential.[1] It is an alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S) and shares the core diphenylsulfone structure.[1] The diaryl sulfone motif is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active compounds.[2][3]
Analogs of this compound are being investigated primarily for their potential as anticancer agents through the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1] PDHK1 is a crucial enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect.[4][5] By inhibiting PDHK1, these compounds can potentially reverse the glycolytic phenotype of cancer cells, promoting mitochondrial respiration and leading to apoptosis.[4]
Concurrently, the structural resemblance of these analogs to known endocrine-disrupting chemicals (EDCs) like bisphenol A (BPA) and BPS raises concerns about their potential to interfere with hormonal signaling pathways.[1][6] This guide will explore the SAR of these analogs in both the context of their intended therapeutic action and their potential for off-target endocrine effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the two aromatic rings.[1] The core diaryl sulfone structure acts as a rigid scaffold, and modifications can modulate potency, selectivity, and pharmacokinetic properties.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a critical functional group that can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets.[1]
-
Etherification/Esterification: Conversion of the phenolic hydroxyl group to an ether or ester can significantly alter the compound's polarity, solubility, and metabolic stability. While this may reduce hydrogen bonding capability, it can also improve cell permeability.
-
Positional Isomers: Moving the hydroxyl group to the meta or ortho position is expected to significantly impact the binding affinity to target proteins due to changes in the molecule's overall geometry and hydrogen bonding vectors.
Modifications of the Isopropoxy Group
The isopropoxy group on the second phenyl ring also plays a role in defining the molecule's properties.
-
Alkoxy Chain Length: Varying the length and branching of the alkyl chain can influence lipophilicity and van der Waals interactions within a binding pocket. Longer or bulkier alkyl groups may enhance binding to hydrophobic pockets but could also introduce steric hindrance.
-
Replacement with Other Functional Groups: Substitution of the isopropoxy group with other functionalities such as halogens, amides, or carboxylic acids can introduce new electronic and hydrogen bonding interactions, potentially leading to altered activity and selectivity.
Aromatic Ring Substitutions
Introducing substituents on either of the phenyl rings can fine-tune the electronic properties and steric profile of the analogs. Electron-withdrawing or electron-donating groups can influence the pKa of the phenolic proton and the overall charge distribution of the molecule.
Quantitative SAR Data
The following table summarizes the hypothetical inhibitory activities of a series of this compound analogs against PDHK1, based on SAR principles derived from related diaryl sulfone kinase inhibitors.
| Compound ID | R1 (para-phenol ring) | R2 (para-isopropoxy ring) | PDHK1 IC50 (µM) |
| 1 (Parent) | -OH | -OCH(CH3)2 | 1.5 |
| 2 | -OCH3 | -OCH(CH3)2 | > 50 |
| 3 | -F | -OCH(CH3)2 | 5.2 |
| 4 | -OH | -OC2H5 | 1.8 |
| 5 | -OH | -OCF3 | 0.9 |
| 6 | -OH | -Cl | 2.1 |
| 7 | -NH2 | -OCH(CH3)2 | 3.5 |
Note: The data presented in this table is illustrative and intended to represent plausible SAR trends for this class of compounds.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route for the preparation of the title analogs is outlined below, employing a Friedel-Crafts sulfonylation reaction.
Workflow for Synthesis of Analogs
Procedure:
-
To a stirred solution of 4-isopropoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl3) (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes, then add the appropriately substituted benzenesulfonyl chloride (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ice-water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired analog.
-
The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Biochemical PDHK1 Inhibition Assay
The inhibitory activity of the synthesized analogs against PDHK1 is determined using a luminescence-based kinase assay that measures the amount of ADP produced.
Workflow for PDHK1 Inhibition Assay
Materials:
-
Recombinant human PDHK1 enzyme
-
Pyruvate Dehydrogenase (PDH) complex
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted test compounds or DMSO (vehicle control).
-
Add the PDH complex solution to each well.
-
Add the PDHK1 enzyme solution to each well to initiate pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Estrogenic Activity Assay (In Vitro)
The potential of the analogs to act as endocrine disruptors can be assessed by measuring their ability to induce the expression of estrogen-responsive genes in a human breast cancer cell line (e.g., MCF-7).
Procedure:
-
MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic activity.
-
Cells are treated with various concentrations of the test compounds for 24-48 hours. 17β-estradiol is used as a positive control and DMSO as a vehicle control.
-
Total RNA is extracted from the cells using a suitable kit.
-
The expression levels of estrogen-responsive genes, such as TFF1 (trefoil factor 1) and ESR1 (estrogen receptor 1), are quantified using quantitative real-time PCR (qRT-PCR).
-
The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
A significant increase in the expression of these genes in the presence of a test compound indicates potential estrogenic activity.
Signaling Pathways
PDHK1 Signaling in Cancer Metabolism
PDHK1 plays a pivotal role in the metabolic switch of cancer cells towards aerobic glycolysis. It is often upregulated in various cancers and is downstream of major oncogenic signaling pathways.
PDHK1 Signaling Pathway
Molecular Mechanisms of Endocrine Disruption
Diaryl sulfone phenols, as analogs of BPS, may exert endocrine-disrupting effects through various mechanisms, primarily by interacting with nuclear hormone receptors.
Endocrine Disruption Mechanisms
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PDHK1 inhibitors for cancer therapy. The structure-activity relationships indicate that modifications to the phenolic hydroxyl group, the isopropoxy moiety, and substitutions on the aromatic rings are key strategies for optimizing potency and selectivity. However, the structural similarity to known endocrine disruptors warrants careful evaluation of the toxicological profile of any developed analogs. The experimental protocols and pathway visualizations provided in this guide offer a framework for the rational design and evaluation of this class of compounds, facilitating the advancement of promising candidates towards clinical development while ensuring a thorough assessment of their safety.
References
- 1. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PDK1 promotes breast cancer progression by enhancing the stability and transcriptional activity of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-((4-Isopropoxyphenyl)sulfonyl)phenol as a Bisphenol S Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Isopropoxyphenyl)sulfonyl)phenol, also known as BPS-IP or D-8, is a chemical analogue of Bisphenol S (BPS) characterized by the presence of an isopropoxy group on one of the phenyl rings. This modification distinguishes it from its parent compound, BPS, and influences its physicochemical properties and biological activity.[1] As a member of the diphenylsulfone family, BPS-IP is utilized in industrial applications, such as in the manufacturing of high-performance polymers and as a developer in thermal papers.[1][2] However, its structural similarity to BPS, a known endocrine disruptor, has raised concerns about its own potential to interfere with hormonal signaling pathways. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and relevant experimental protocols for the study of BPS-IP. It is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development.
Chemical Identity and Synthesis
This compound is a derivative of 4,4'-sulfonyldiphenol (Bisphenol S). The introduction of an isopropoxy group alters its lipophilicity and potential interactions with biological targets compared to BPS.[1]
-
IUPAC Name: this compound
-
Synonyms: BPS-IP, D-8, 4-Hydroxy-4'-isopropoxydiphenyl sulfone
-
CAS Number: 95235-30-6
-
Molecular Formula: C₁₅H₁₆O₄S
-
Molecular Weight: 292.35 g/mol
Synthesis of this compound
Two primary synthetic routes are employed for the preparation of BPS-IP and its analogues:
-
Friedel-Crafts Sulfonylation: This approach involves the reaction of 4-isopropoxybenzene with a sulfonic acid derivative of phenol in the presence of a Lewis acid catalyst. This method builds the diaryl sulfone core by forming carbon-sulfur bonds.
-
Williamson Ether Synthesis: This method starts with 4,4'-dihydroxydiphenyl sulfone (BPS). One of the phenolic hydroxyl groups is deprotonated with a base to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane) to form the isopropoxy ether linkage.[1]
Biological Activity and Toxicological Profile
BPS-IP is recognized as a potential endocrine disruptor and is currently under regulatory evaluation by REACH.[1][2] Its biological activities are primarily understood through studies on BPS and other bisphenol analogues, as well as a limited number of studies on BPS-IP itself.
Endocrine Disrupting Potential
Studies have indicated that BPS-IP can affect the endocrine system. An in vivo study using zebrafish (Danio rerio) demonstrated that exposure to BPS-IP resulted in endocrine-disrupting effects, including an increased 17β-estradiol/testosterone (E2/T) ratio and altered transcription of genes related to the hypothalamus-pituitary-gonad (HPG) axis.[3] These findings suggest that BPS-IP can interfere with steroidogenesis, with effects similar to those of BPS.[3]
A comprehensive in vitro study evaluating 22 bisphenol analogues reported that D-8 (BPS-IP) showed significant estrogenic activity in a luciferase reporter assay at a concentration of 1 x 10⁻⁵ M. However, this activity was less than 20% of the maximum response induced by 17β-estradiol (E2), and thus it was classified as inactive according to the study's criteria.[4]
Effects on Hepatic Metabolism
Perinatal exposure to BPS-IP in mice has been shown to affect hepatic cholesterol metabolism in the offspring, with observed sex-specific differences. Pups from dams exposed to BPS-IP exhibited higher serum cholesterol levels.[5] Furthermore, liver histopathology revealed steatosis and lipid deposition in both male and female offspring, suggesting potential for non-alcoholic fatty liver disease.[5]
Role in Anticancer Research
BPS-IP serves as a chemical intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Specifically, it is used in the development of inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a recognized target in cancer therapy due to its role in the metabolic reprogramming of cancer cells (the Warburg effect).[1][6][7]
Quantitative Data
Specific quantitative data on the binding affinities and potency of BPS-IP are limited in publicly available literature. The following tables summarize the available data.
Table 1: In Vitro Estrogenic and Androgenic Activity of BPS-IP (D-8) and Related Analogues
| Compound | Target | Assay Type | Cell Line | Result | Potency vs. BPA | Reference |
| BPS-IP (D-8) | ERα | Luciferase Reporter | HepG2 | Inactive (<20% of E2 max response at 10 µM) | - | [4] |
| BPS-MPE | ERα | Luciferase Reporter | HepG2 | Antagonist | - | [8] |
| BPS | ERα | Luciferase Reporter | HepG2 | Agonist | Less Potent | [8] |
| BPS | AR | Luciferase Reporter | MDA-kb2 | Antagonist | - | [8] |
BPS-MPE: 4-(4-phenylmethoxyphenyl)sulfonylphenol, a structurally similar analogue.
Table 2: In Vivo Endocrine Disruption Effects of BPS-IP in Zebrafish
| Exposure Concentration | Sex | Observed Effect | Reference |
| 5 and 50 µg/L | Male | Significantly decreased gonadosomatic index | [3] |
| 5 and 50 µg/L | Both | Increased E2/T ratio (estrogenic effect) | [3] |
| 5 and 50 µg/L | Both | Decreased testosterone (anti-androgenic effect) | [3] |
| 5 and 50 µg/L | Both | Altered transcription of HPG axis genes (cyp19, 17βhsd, cyp17) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of BPS-IP, based on established protocols for similar compounds.
Synthesis: Williamson Ether Synthesis
Objective: To synthesize this compound from 4,4'-dihydroxydiphenyl sulfone (BPS).
Materials:
-
4,4'-dihydroxydiphenyl sulfone (BPS)
-
2-bromopropane
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve BPS in DMF.
-
Add a stoichiometric equivalent of NaOH to the solution to deprotonate one of the phenolic hydroxyl groups, forming the sodium phenoxide.
-
Add a slight excess of 2-bromopropane to the reaction mixture.
-
Heat the mixture with stirring and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the crude product.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Estrogen Receptor Transcriptional Activation Assay
Objective: To determine the estrogenic activity of BPS-IP using a luciferase reporter gene assay.
Materials:
-
HepG2 human liver cancer cells
-
Estrogen Receptor α (ERα) expression plasmid
-
Estrogen Response Element (ERE) - Luciferase reporter plasmid
-
17β-estradiol (E2) as a positive control
-
BPS-IP dissolved in DMSO
-
Cell culture medium (phenol red-free)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Seed HepG2 cells in 96-well plates.
-
Co-transfect the cells with the ERα expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with phenol red-free medium containing serial dilutions of BPS-IP or E2. Include a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC₅₀ value.
Androgen Receptor Antagonism Assay
Objective: To determine the anti-androgenic activity of BPS-IP.
Materials:
-
MDA-kb2 human breast cancer cells (stably expressing the androgen receptor and an MMTV-luciferase reporter)
-
Testosterone (T) as the androgen agonist
-
Flutamide as a positive control antagonist
-
BPS-IP dissolved in DMSO
-
Cell culture medium (phenol red-free)
-
Luciferase assay system
Procedure:
-
Seed MDA-kb2 cells in 96-well plates in phenol red-free medium.
-
After 24 hours, treat the cells with serial dilutions of BPS-IP in the presence of a constant concentration of Testosterone (e.g., 1 nM).
-
Include controls for vehicle (DMSO), Testosterone alone, and Testosterone with Flutamide.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity.
-
Plot the luciferase activity against the concentration of BPS-IP to determine the IC₅₀ value for AR antagonism.
PDHK1 Inhibition Assay
Objective: To determine the inhibitory activity of BPS-IP against PDHK1.
Materials:
-
Recombinant human PDHK1 enzyme
-
Pyruvate Dehydrogenase E1α subunit (PDC-E1α) as the substrate
-
Kinase assay buffer
-
ATP
-
BPS-IP dissolved in DMSO
-
A known PDHK1 inhibitor as a positive control
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare serial dilutions of BPS-IP in the kinase assay buffer.
-
In a 96-well plate, add the PDHK1 enzyme, the PDC-E1α substrate, and the BPS-IP dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the BPS-IP concentration to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by BPS-IP.
Caption: Canonical Estrogen Receptor Signaling Pathway.
References
- 1. This compound For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) Exposure on Reproduction and Endocrine System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for forming ethers. This protocol focuses on the selective mono-O-alkylation of 4,4'-dihydroxydiphenyl sulfone (Bisphenol S) using an isopropylating agent. These application notes include information on reaction optimization, purification strategies, and detailed characterization of the final product, offering valuable guidance for researchers in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a valuable intermediate in various fields of chemical research. As an alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S), its unique structure, featuring a diaryl sulfone core, imparts high thermal stability and rigidity, making it a person of interest in the development of high-performance polymers such as polysulfones and polyethersulfones.[1] The presence of both a phenolic hydroxyl group and an isopropoxy group provides versatile handles for further functionalization, rendering it a key building block in the synthesis of therapeutic agents, including kinase inhibitors.[1]
The Williamson ether synthesis is the chosen method for this protocol due to its reliability and adaptability. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[2] In the synthesis of this compound, careful control of stoichiometry is essential to favor the desired mono-alkylation product over the di-isopropylated byproduct.[1]
Data Presentation
The following table summarizes various reported conditions and outcomes for the Williamson ether synthesis of this compound, providing a comparative overview for experimental design.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Bis(p-hydroxyphenyl)sulfone | Isopropyl bromide | Potassium Carbonate | Dimethylformamide | ~120 | 4 | Not specified | >98.0 (GC) | (US Patent 4,568,766) |
| 4,4'-Dihydroxydiphenyl sulfone | 2-Bromopropane | Sodium Hydroxide | Not specified (Microchannel reactor) | Not specified | Significantly reduced | Not specified | Not specified | [1] |
| 4,4'-Dihydroxydiphenyl sulfone | Isopropyl halide | Potassium Carbonate | Dimethylformamide | Higher temperatures | Longer reaction times | Not specified | Not specified | [1] |
Experimental Protocols
Materials and Methods
-
Starting Material: 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S) (≥98% purity)
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (≥99% purity)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (≥99% purity)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Workup and Purification Reagents: Chloroform, Silica gel (for column chromatography), Hexane, Ethyl acetate, Methanol, Water.
Synthesis of this compound
This protocol is adapted from a documented patent procedure and general laboratory practices for Williamson ether synthesis.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-dihydroxydiphenyl sulfone (1.0 eq.).
-
Add anhydrous potassium carbonate (1.0-1.2 eq.) to the flask.
-
Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.
2. Reaction Execution:
-
Begin stirring the mixture at room temperature.
-
Slowly add 2-bromopropane (1.0-1.1 eq.) to the suspension.
-
Heat the reaction mixture to approximately 120 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the dimethylformamide under reduced pressure.
-
To the residue, add chloroform to extract the crude product.
-
Filter the mixture to remove inorganic salts (potassium carbonate and potassium bromide).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Alternatively, recrystallization from a suitable solvent system, such as a methanol/water mixture, can be employed to yield the final product as white microfine crystals.[1]
Characterization of this compound
-
Appearance: White to almost white powder or crystals.[3]
-
Melting Point: 128-132 °C
-
Molecular Formula: C₁₅H₁₆O₄S
-
Molecular Weight: 292.35 g/mol [3]
-
Purity: >98.0% (as determined by GC)[3]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)
-
δ 7.78 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂)
-
δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-iPr)
-
δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to OH)
-
δ 5.50 (s, 1H, Ar-OH)
-
δ 4.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)
-
δ 1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂)
-
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. Aromatic proton signals appear as doublets due to ortho coupling (³JHH typically 6-10 Hz).[4] The septet for the methine proton and the doublet for the methyl protons of the isopropoxy group are characteristic.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 162.0 (C-O-iPr)
-
δ 157.5 (C-OH)
-
δ 135.5 (Ar-C q)
-
δ 134.8 (Ar-C q)
-
δ 129.5 (Ar-CH)
-
δ 129.0 (Ar-CH)
-
δ 116.5 (Ar-CH)
-
δ 116.0 (Ar-CH)
-
δ 71.0 (-OCH(CH₃)₂)
-
δ 22.0 (-OCH(CH₃)₂)
-
Note: The chemical shifts are approximate. The quaternary carbons attached to the sulfonyl group and the oxygen atoms will have distinct signals. The carbons of the isopropoxy group will also be clearly identifiable. The one-bond C-H coupling constant (¹JCH) for sp² carbons in the aromatic rings is typically in the range of 155-165 Hz.[4][5]
-
Mandatory Visualization
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Mechanism of the Williamson ether synthesis for this compound.
References
- 1. This compound For Research [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Application Notes and Protocols for the Quantification of 4-((4-isopropoxyphenyl)sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol, a substance of interest in environmental and toxicological research. The following sections outline methodologies using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the sample matrix, required sensitivity, and available instrumentation.
-
UPLC-MS/MS is the preferred method for trace-level quantification in complex matrices such as environmental water, soil, and biological fluids, offering high sensitivity and selectivity.[1][2]
-
HPLC-UV provides a more accessible and cost-effective approach for the analysis of samples with higher concentrations of the analyte and is suitable for quality control applications.[3][4]
-
GC-MS is a viable alternative, particularly for volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is typically required to improve volatility and chromatographic performance.[5][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analytical methods described. These values are based on performance characteristics reported for structurally similar bisphenol analogs, such as Bisphenol S (BPS), and serve as a guideline for method validation.[2][5][7][8][9]
Table 1: UPLC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 1.15 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Accuracy (Recovery %) | 82.6% - 112% |
| Precision (%RSD) | < 15% |
Table 2: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.02 - 0.9 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.006 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.02 - 0.15 µg/mL |
| Accuracy (Recovery %) | 80% - 110% |
| Precision (%RSD) | < 12% |
Table 3: GC-MS Method Performance (with derivatization)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.23 - 50 ng/L |
| Limit of Quantification (LOQ) | 0.78 - 50 ng/L |
| Accuracy (Recovery %) | 87% - 133% |
| Precision (%RSD) | < 20% |
Experimental Protocols and Workflows
UPLC-MS/MS Method
This method is ideal for the sensitive and selective quantification of this compound in various environmental and biological matrices.
Workflow Diagram:
Caption: UPLC-MS/MS analysis workflow for this compound.
Protocol:
-
Sample Preparation (Aqueous Samples):
-
Condition a C18 Solid Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte with 5 mL of acetonitrile.[1]
-
Concentrate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound.
-
Collision Energy and other parameters: Optimize for the specific instrument and analyte.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog) for accurate quantification.[1]
-
Prepare a calibration curve using standard solutions of this compound in the expected concentration range of the samples.
-
HPLC-UV Method
This method is suitable for the analysis of this compound in less complex matrices or when higher concentrations are expected. A pre-column derivatization can be employed to enhance sensitivity.[4][10]
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Optional Derivatization: For enhanced sensitivity, a pre-column derivatization can be performed. For example, react the sample with 4-nitrobenzoyl chloride in the presence of a borate buffer (pH 8.5) at 50°C for 1 minute.[10]
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using standard solutions of the derivatized or underivatized this compound.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve.
-
GC-MS Method (with Silylation)
This method requires derivatization to increase the volatility of the polar phenolic group. Silylation is a common derivatization technique for this purpose.[5][6][11]
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound with silylation.
Protocol:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).
-
Evaporate the solvent to dryness.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[6][11] The reaction is often facilitated by heating (e.g., 60-70°C) for a specified time.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for 1 minute, then ramp up to a final temperature (e.g., 300°C) at a rate of 10°C/min and hold for several minutes.[5]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the silylated derivative.
-
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog of a similar compound).
-
Prepare a calibration curve using silylated standards of this compound.
-
Quantify the analyte based on the response factor relative to the internal standard.
-
References
- 1. besjournal.com [besjournal.com]
- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. UHPLC-MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a recommended starting point for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. This compound is a derivative of Bisphenol S (BPS) and is of interest in material science and toxicological research.[1] The described methodology is based on established protocols for related phenolic compounds and provides a robust foundation for method validation and routine analysis in research and quality control settings.
Introduction
This compound is an alkylated derivative of 4,4'-sulfonyldiphenol (Bisphenol S), characterized by a diphenylsulfone structure that imparts high thermal stability.[1] As with other bisphenol analogues, concerns about potential endocrine-disrupting properties necessitate reliable analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds.[2] This document provides a detailed protocol for an RP-HPLC method suitable for the analysis of this compound, including recommended starting parameters for instrumentation and data acquisition.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (CAS 95235-30-6) standard[3]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or ultrapure)
-
Mobile Phase Additives: Formic acid (analytical grade) or Trifluoroacetic acid (TFA) (analytical grade)
-
Sample Diluent: A mixture of mobile phase A and B, typically in a 50:50 (v/v) ratio.
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a UV detector is recommended. The following are suggested starting conditions, which may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 HPLC system or equivalent |
| Column | Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 50% to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm or 280 nm[4][5] |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve the desired concentration range for calibration.
-
Sample Preparation: The sample preparation will be matrix-dependent. For drug product analysis, a suitable extraction with a compatible solvent may be necessary. For impurity analysis, the sample should be dissolved in the sample diluent to a known concentration.
Data Presentation
The following table summarizes the expected quantitative data based on typical performance of HPLC methods for related phenolic compounds. These values should be established during method validation for this compound.
| Parameter | Expected Range |
| Retention Time (RT) | 5 - 10 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 2% |
Diagrams
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Method Development Logic
This diagram outlines the logical steps involved in developing and optimizing the HPLC method.
Caption: HPLC method development and validation steps.
Conclusion
The provided RP-HPLC method serves as a strong starting point for the analysis of this compound. The experimental protocol and suggested conditions are based on established methods for similar phenolic compounds and are expected to yield good chromatographic performance. It is imperative that this method undergoes thorough validation to ensure its suitability for the intended application, adhering to relevant regulatory guidelines such as those from the ICH.[2] This will guarantee the generation of accurate, reliable, and reproducible data in the analysis of this compound.
References
- 1. This compound For Research [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. 4-Hydroxyphenyl 4-isopropoxyphenylsulfone | C15H16O4S | CID 9904141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 4-((4-Isopropoxyphenyl)sulfonyl)phenol in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Isopropoxyphenyl)sulfonyl)phenol, a derivative of 4,4'-sulfonyldiphenol (Bisphenol S), is a key monomer in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). The incorporation of the bulky isopropoxy group influences the polymer's properties, offering a unique balance of thermal stability, mechanical strength, and processability. These characteristics make polymers derived from this monomer suitable for demanding applications in aerospace, automotive, electronics, and medical devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers utilizing this compound.
Key Applications
Polymers synthesized using this compound exhibit a combination of desirable properties making them suitable for a range of high-performance applications:
-
Aerospace and Automotive: The high thermal stability and mechanical strength of these polymers make them ideal for manufacturing lightweight components that can withstand extreme temperatures and harsh chemical environments.
-
Electronics and Electrical Insulation: Their excellent dielectric properties and resistance to high temperatures are advantageous for insulating materials in electronic components and circuit boards.
-
Medical Devices: The hydrolytic stability of poly(ether sulfone)s allows for repeated sterilization, making them suitable for medical instruments and devices that require high biocompatibility and durability.[1]
-
Membranes for Separation Processes: The tunable properties of these polymers are beneficial in the fabrication of membranes for gas separation, water purification, and hemodialysis.
Polymer Synthesis
High-molecular-weight poly(arylene ether sulfone)s incorporating this compound can be synthesized via nucleophilic aromatic substitution (SNAr) polymerization. The general reaction involves the polycondensation of the bisphenolic monomer with an activated dihalide, typically a difluorinated aromatic sulfone, in the presence of a weak base.
Logical Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of poly(arylene ether sulfone).
Experimental Protocols
Materials
-
This compound (purity >98%)
-
4,4'-Difluorodiphenyl sulfone (purity >99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap and condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum oven
Synthesis of Poly(arylene ether sulfone)
This protocol describes a typical procedure for the synthesis of a poly(arylene ether sulfone) using this compound and 4,4'-difluorodiphenyl sulfone.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add equimolar amounts of this compound and 4,4'-difluorodiphenyl sulfone.
-
Addition of Solvent and Base: Add anhydrous NMP to dissolve the monomers, followed by the addition of a slight excess (e.g., 1.05 molar equivalents) of anhydrous potassium carbonate. Add toluene as an azeotropic agent.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux at approximately 140-150°C under a gentle flow of nitrogen. The water formed during the reaction and any residual moisture will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After complete dehydration, increase the temperature to 160-180°C to remove the toluene. Continue the polymerization at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer chain grows.
-
Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and slowly pour it into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot deionized water several times to remove any inorganic salts and residual solvent. Follow this with a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Characterization of the Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.
Characterization Workflow
Caption: Workflow for polymer characterization.
Protocols for Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a thin film of the polymer by casting from a solution (e.g., in NMP or chloroform) onto a KBr plate and evaporating the solvent.
-
Alternatively, mix a small amount of the dried polymer with KBr powder and press into a pellet.
-
Record the FTIR spectrum to identify characteristic functional groups, such as the sulfonyl group (SO₂), ether linkages (C-O-C), and aromatic rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra to confirm the polymer structure and the successful incorporation of the monomers.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable solvent (e.g., NMP or THF) at a known concentration.
-
Inject the solution into the GPC system.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene standards.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Determine the 5% weight loss temperature (Td5%) as an indicator of thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small amount of the dried polymer in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg), cool it down, and then reheat it at a controlled rate (e.g., 10°C/min).
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
-
Tensile Testing:
-
Prepare dog-bone shaped specimens of the polymer by compression molding or by casting thick films from solution.
-
Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ASTM standards (e.g., ASTM D638).
-
Expected Properties
The properties of poly(arylene ether sulfone)s can be tailored by the choice of comonomers and the polymer's molecular weight. Based on data for structurally similar high-performance polymers, the following table summarizes the expected range of properties for a poly(arylene ether sulfone) synthesized from this compound and 4,4'-difluorodiphenyl sulfone.
| Property | Expected Value Range |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| 5% Weight Loss Temperature (Td5%) | > 450 °C (in N₂) |
| Mechanical Properties | |
| Tensile Strength | 70 - 90 MPa |
| Tensile Modulus | 2.0 - 2.5 GPa |
| Elongation at Break | 5 - 15 % |
| Molecular Weight | |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 40,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Note: These are estimated values and the actual properties will depend on the specific synthesis conditions and the final molecular weight of the polymer.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
This compound has been identified as a potential endocrine disruptor and should be handled with care.[2]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of 4-((4-Isopropoxyphenyl)sulfonyl)phenol in Polysulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysulfones are a class of high-performance amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them valuable in a wide range of applications, including in the medical, pharmaceutical, and electronics industries. The specific properties of a polysulfone can be tailored by the choice of its monomeric units. This document provides detailed application notes and protocols for the use of 4-((4-isopropoxyphenyl)sulfonyl)phenol as a key monomer in the synthesis of novel polysulfones. The incorporation of the isopropoxy group is anticipated to influence properties such as solubility and processability.
Applications
Polysulfones derived from this compound are expected to be suitable for applications demanding high thermal and chemical stability. While specific performance data for this particular polysulfone is not extensively available in the public domain, its structural similarity to other aromatic polysulfones suggests its utility in the following areas:
-
Medical and Pharmaceutical Devices: Due to their biocompatibility and resistance to sterilization methods like autoclaving, these polysulfones could be used in the manufacturing of medical instrument components, and filtration membranes for dialysis or sterile filtration.
-
Electronics: Their high-temperature resistance and good electrical insulating properties make them candidates for use in connectors, insulators, and other electronic components that operate under demanding conditions.
-
Advanced Membranes: The tailored hydrophobicity imparted by the isopropoxy group could be advantageous in the development of specialized membranes for gas separation, water purification, and pervaporation.
-
High-Performance Coatings and Adhesives: The inherent stability of the polysulfone backbone suggests potential use in high-temperature coatings and structural adhesives.
Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of polysulfones using this compound. These are based on established methods for the synthesis of similar aromatic polysulfones via nucleophilic aromatic substitution polymerization.
Protocol 1: Synthesis of Polysulfone via Nucleophilic Aromatic Substitution
This protocol describes the polycondensation of this compound with a common dihalide comonomer, 4,4'-dichlorodiphenyl sulfone (DCDPS), to form the corresponding poly(ether sulfone).
Materials:
-
This compound (I1045, TCI Chemicals)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap and condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add equimolar amounts of this compound and 4,4'-dichlorodiphenyl sulfone. Add an excess of anhydrous potassium carbonate (approximately 1.1 to 1.5 moles per mole of the phenol monomer).
-
Solvent Addition: Add a sufficient volume of anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotropic agent (approximately 10-20% of the NMP volume).
-
Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the reaction mixture to 140-150 °C with vigorous stirring. The water generated from the phenoxide formation will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this step for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Precipitation and Purification: After the reaction is complete, cool the viscous solution to below 100 °C and slowly pour it into a vigorously stirred excess of methanol to precipitate the polymer.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with hot deionized water to remove any remaining salts and solvent. A final wash with methanol is recommended.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for at least 24 hours or until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polysulfone
This protocol outlines the standard methods for characterizing the structure and properties of the synthesized polysulfone.
1. Structural Characterization (FTIR Spectroscopy):
-
Sample Preparation: Prepare a thin film of the polymer by casting a solution (e.g., in NMP or chloroform) onto a KBr plate and evaporating the solvent, or by preparing a KBr pellet.
-
Analysis: Record the Fourier-Transform Infrared (FTIR) spectrum.
-
Expected Peaks: Look for characteristic absorption bands corresponding to the sulfonyl group (around 1150 and 1320 cm⁻¹), aromatic C-H stretching (around 3030-3100 cm⁻¹), and ether linkages (around 1240 cm⁻¹).
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent for GPC analysis (e.g., NMP or chloroform) at a known concentration.
-
Analysis: Analyze the sample using a GPC system calibrated with polystyrene standards.
-
Data Acquired: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
3. Thermal Properties (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA Analysis: Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to approximately 800 °C at a heating rate of 10 °C/min. This will determine the thermal decomposition temperature (Td).
-
DSC Analysis: Heat a small sample of the polymer under a nitrogen atmosphere, typically through two heating and cooling cycles, to determine the glass transition temperature (Tg). A heating rate of 10-20 °C/min is commonly used.
Data Presentation
| Property | Typical Value Range for Aromatic Polysulfones |
| Glass Transition Temp. (Tg) | 180 - 250 °C |
| Decomposition Temp. (Td) | > 450 °C |
| Tensile Strength | 70 - 100 MPa |
| Tensile Modulus | 2.1 - 2.7 GPa |
| Elongation at Break | 50 - 100 % |
| Number-Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Visualizations
Application Notes and Protocols for the Use of 4-((4-Isopropoxyphenyl)sulfonyl)phenol as an Intermediate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The diaryl sulfone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. 4-((4-Isopropoxyphenyl)sulfonyl)phenol is a key intermediate in the synthesis of such inhibitors, offering a versatile platform for the development of novel therapeutics. Its structure, featuring a diaryl sulfone core with strategically placed isopropoxy and phenol moieties, allows for facile chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism implicated in cancer.
Kinase Target: Pyruvate Dehydrogenase Kinase 1 (PDHK1)
Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a mitochondrial serine/threonine kinase that plays a pivotal role in cellular metabolism. It acts as a negative regulator of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating the E1α subunit of PDC. This phosphorylation event inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism away from the tricarboxylic acid (TCA) cycle and towards glycolysis, even in the presence of oxygen—a phenomenon known as the "Warburg effect."[1] Many cancer cells exhibit this metabolic phenotype, which is thought to provide a growth advantage. Consequently, inhibition of PDHK1 is a promising therapeutic strategy to reverse this metabolic switch and selectively target cancer cells.[1][2]
PDHK1 Signaling Pathway
The diagram below illustrates the central role of PDHK1 in cellular metabolism and how its inhibition can impact cancer cells.
Application: Synthesis of Dichloroacetophenone-Based PDHK1 Inhibitors
This compound serves as a crucial building block for a series of potent dichloroacetophenone-based PDHK1 inhibitors.[3] The general synthetic approach involves the coupling of the phenolic hydroxyl group of this compound with a suitably functionalized dichloroacetophenone core.
Synthetic Workflow
The following diagram outlines the key steps in the synthesis of a target PDHK1 inhibitor, Compound 32, starting from commercially available materials and utilizing this compound as a key intermediate.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of synthesized compounds against PDHK1 and their anti-proliferative effects on various non-small cell lung cancer (NSCLC) cell lines.[3][4]
Table 1: In Vitro PDHK1 Inhibitory Activity
| Compound | PDHK1 IC50 (nM) |
| 31 | 86 |
| 32 | 140 |
Table 2: Anti-proliferative Activity (IC50, µM) in NSCLC Cell Lines
| Compound | NCI-H1975 | NCI-H1650 | NCI-H1299 |
| 30 | 0.88 | 0.33 | 0.65 |
| 31 | 0.45 | 0.21 | 0.31 |
| 32 | 0.38 | 0.15 | 0.25 |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and the final PDHK1 inhibitor, Compound 32, based on published literature.[3] Researchers should note that optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of Intermediate 6b
This protocol describes the synthesis of the dichloroacetophenone intermediate required for coupling with this compound.
Materials:
-
4-Fluoro-2-hydroxy-acetophenone
-
Nitric acid (95%)
-
Sulfuric acid (concentrated)
-
Appropriate bromo- or chloro-acetamide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Nitration: To a solution of 4-fluoro-2-hydroxy-acetophenone in concentrated sulfuric acid at 0 °C, add 95% nitric acid dropwise. Stir the reaction mixture at 0 °C for the appropriate time, monitoring by TLC. Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Nucleophilic Substitution: Dissolve the nitrated intermediate and the appropriate bromo- or chloro-acetamide in acetonitrile. Add potassium carbonate and heat the mixture to 80 °C. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Chlorination: Dissolve the product from the previous step in DMF. Add N-chlorosuccinimide and p-toluenesulfonic acid monohydrate. Heat the reaction mixture to 80 °C. Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product. Purify the crude product by column chromatography to yield intermediate 6b .
Protocol 2: Synthesis of PDHK1 Inhibitor (Compound 32)
This protocol details the final coupling step to yield the active kinase inhibitor.
Materials:
-
Intermediate 6b (from Protocol 1)
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve intermediate 6b and this compound in DMF.
-
Add sodium bicarbonate to the reaction mixture.
-
Stir the reaction at a temperature between 25-50 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound, 32 .
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent kinase inhibitors, particularly those targeting the metabolic kinase PDHK1. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel therapeutics for cancer and other diseases driven by dysregulated kinase activity. The modular nature of the synthesis allows for the exploration of structure-activity relationships to optimize inhibitor properties.
References
- 1. dovepress.com [dovepress.com]
- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-((4-isopropoxyphenyl)sulfonyl)phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
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Williamson Ether Synthesis: This is a common and reliable method that involves the O-alkylation of 4,4'-sulfonyldiphenol with an isopropylating agent. The reaction proceeds via an S(_N)2 mechanism where a phenoxide ion reacts with an alkyl halide.[1][2]
-
Friedel-Crafts Sulfonylation: This approach builds the diaryl sulfone core through an electrophilic aromatic substitution. It can involve the reaction of 4-isopropoxybenzene with a sulfonyl chloride derivative of phenol in the presence of a Lewis acid catalyst.[1]
Q2: How can I purify the crude this compound?
A2: The most common purification methods for this compound are column chromatography and recrystallization.[1]
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Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and byproducts. A typical solvent system involves a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1]
-
Recrystallization: This technique is used to obtain a highly pure solid product. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor.[1][3]
Q3: What are the common side reactions to be aware of during the synthesis?
A3: In the Williamson ether synthesis , the main side reaction is the formation of the di-isopropylated byproduct, 4,4'-bis(isopropoxy)diphenyl sulfone. Careful control of the stoichiometry of the reactants is crucial to favor mono-alkylation.[1] Another potential side reaction is the E2 elimination, especially when using secondary or tertiary alkyl halides, which leads to the formation of an alkene instead of an ether.[4]
For the Friedel-Crafts sulfonylation , potential side reactions include polyalkylation and polysulfonylation, where more than one alkyl or sulfonyl group is added to the aromatic ring. The choice of catalyst and reaction conditions can help to control this.
Troubleshooting Guides
Williamson Ether Synthesis Route
This route typically involves the reaction of 4,4'-sulfonyldiphenol with an isopropyl halide in the presence of a base.
A representative procedure for the synthesis of this compound is as follows:
| Parameter | Value |
| Starting Materials | 4,4'-sulfonyldiphenol, Isopropyl bromide, Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | ~120 °C |
| Reaction Time | 4 hours |
| Work-up | Distillation of DMF, extraction with chloroform |
| Purification | Silica gel column chromatography |
This protocol is adapted from a patented procedure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete deprotonation of the phenol. - Insufficient reaction time or temperature. - Alkyl halide is too sterically hindered (not an issue with isopropyl bromide). | - Ensure a strong enough base is used in sufficient quantity. - Monitor the reaction by TLC and adjust time/temperature as needed.[5] |
| Formation of di-isopropylated byproduct | - Excess of isopropylating agent or base. | - Carefully control the stoichiometry, using a slight excess of 4,4'-sulfonyldiphenol. |
| Presence of unreacted 4,4'-sulfonyldiphenol | - Insufficient amount of isopropylating agent or base. - Reaction not driven to completion. | - Use a slight excess of the isopropylating agent. - Increase reaction time or temperature, monitoring by TLC. |
| E2 Elimination (alkene formation) | - Reaction temperature is too high. - Use of a sterically hindered base. | - Lower the reaction temperature.[4] - Use a less sterically hindered base if possible. |
Friedel-Crafts Sulfonylation Route
This method involves the reaction of an arene with a sulfonyl halide, catalyzed by a Lewis acid.
| Parameter | Value |
| Starting Materials | 4-Isopropoxybenzene, 4-Hydroxybenzenesulfonyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane (DCM) or Nitrobenzene |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Work-up | Quenching with dilute HCl, extraction with an organic solvent |
| Purification | Column chromatography followed by recrystallization |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Catalyst deactivation by moisture. - Deactivation of the aromatic ring by the hydroxyl group. | - Ensure all glassware and reagents are anhydrous. - Protect the hydroxyl group (e.g., as an acetate) before sulfonylation and deprotect afterwards. |
| Formation of multiple isomers (ortho-, meta-, para-) | - Reaction conditions favoring a mixture of products. | - Optimize the catalyst and reaction temperature to improve regioselectivity. The isopropoxy group is ortho-, para-directing. |
| Polysulfonylation | - The product is more reactive than the starting material. | - Use a stoichiometric amount of the sulfonyl chloride. - Use a milder Lewis acid catalyst. |
| Dark, tarry reaction mixture | - Polymerization or decomposition of starting materials or products. | - Run the reaction at a lower temperature. - Use a less reactive catalyst. |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-((4-isopropoxyphenyl)sulfonyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route employed. Here’s a troubleshooting guide for the two primary methods:
Route 1: Williamson Ether Synthesis
This method involves the O-alkylation of 4,4'-sulfonyldiphenol with an isopropylating agent.
-
Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form a nucleophilic phenoxide. Ensure you are using a sufficiently strong base and anhydrous conditions.
-
Choice of Base and Solvent: The selection of base and solvent is critical. While strong bases like sodium hydroxide can lead to faster reactions, weaker bases like potassium carbonate may offer better control and minimize side reactions, though they might require higher temperatures and longer reaction times.[1] Polar aprotic solvents like DMF are effective at solvating the reactants.[1]
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to an incomplete reaction. Williamson ether syntheses can require reflux for 1-8 hours.[2] Microwave-assisted synthesis has been shown to reduce reaction times significantly.
-
Nature of the Isopropylating Agent: Use a good leaving group on your isopropylating agent (e.g., isopropyl bromide or tosylate).
-
Side Reactions: The primary side reaction is the formation of the di-isopropylated byproduct. Careful control of stoichiometry is crucial to favor mono-alkylation.[1]
Route 2: Friedel-Crafts Sulfonylation
This approach involves the reaction of 4-isopropoxybenzene with a 4-hydroxybenzenesulfonyl derivative.
-
Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst.
-
Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition.
-
Substrate Reactivity: The aromatic ring of 4-isopropoxybenzene is activated towards electrophilic substitution. However, strongly deactivating groups on the sulfonylating agent can hinder the reaction.
-
Polyalkylation: Although less common in acylation/sulfonylation compared to alkylation, using a large excess of the aromatic substrate can help minimize the formation of polysulfonylated byproducts.
Q2: My purified product has a low melting point and appears impure. What are the best methods for purification?
A2: The most effective purification techniques for this compound are column chromatography and recrystallization.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. A mixture of methanol and water has been reported as an effective solvent system for recrystallizing diaryl sulfones.[1] The principle is to dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly. The pure compound will crystallize out, leaving impurities in the mother liquor.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a good alternative. A common mobile phase is a gradient of hexane and ethyl acetate.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?
A3: The formation of multiple products is a common issue. Here are the likely side products for each synthetic route:
Williamson Ether Synthesis:
-
Di-isopropylated Product: The most common side product is the di-isopropyl ether of 4,4'-sulfonyldiphenol.
-
Solution: Use a stoichiometric amount or a slight excess of the 4,4'-sulfonyldiphenol relative to the isopropylating agent. Monitor the reaction closely using techniques like TLC or LC-MS.
-
Friedel-Crafts Sulfonylation:
-
Isomeric Products: Friedel-Crafts reactions on substituted benzenes can yield ortho and para isomers. The isopropoxy group is an ortho-, para-director. While the para product is generally favored due to sterics, some ortho-isomer may form.
-
Solution: Optimizing the reaction temperature and choice of catalyst can influence the regioselectivity. Purification by column chromatography is often necessary to separate isomers.
-
-
Polysulfonylation: Although the sulfonyl group is deactivating, forcing conditions (high temperature, long reaction time, excess sulfonylating agent) can lead to the introduction of a second sulfonyl group on the aromatic ring.
-
Solution: Use a molar excess of the 4-isopropoxybenzene and carefully control the reaction conditions.
-
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield of diaryl sulfone synthesis, providing a basis for optimization.
Table 1: Effect of Base and Solvent on the Yield of Alkyl Aryl Sulfones
| Entry | Solvent | Base (equiv.) | Yield (%) |
| 1 | CH₃CN | - | 0 |
| 2 | CH₃CN | NaOAc (1.0) | 39 |
| 3 | CH₃OH | NaOAc (1.0) | 98 |
| 4 | CH₃OH | NaOAc (2.0) | 84 |
| 5 | CH₃OH | NaOAc (0.5) | 67 |
| 6 | CH₃OH | Na₂CO₃ (1.0) | 44 |
| 7 | CH₃OH | DABCO (1.0) | 0 |
| 8 | CH₃OH | DBU (1.0) | 0 |
Data adapted from a study on the synthesis of alkyl aryl sulfones, demonstrating the significant impact of solvent and base selection on product yield.[2]
Table 2: Influence of Catalyst and Reaction Conditions on Friedel-Crafts Sulfonylation
| Entry | Arene | Sulfonyl Chloride | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | TsCl | TfOH (20) | 160 | 24 | 85 |
| 2 | Toluene | TsCl | TfOH (20) | 160 | 24 | 92 (p:o > 99:1) |
| 3 | Anisole | TsCl | TfOH (20) | 160 | 24 | 95 (p-isomer only) |
| 4 | Chlorobenzene | TsCl | TfOH (20) | 160 | 24 | 78 (p-isomer only) |
Data adapted from a study on Triflic acid-catalyzed Friedel-Crafts sulfonylation, illustrating the effect of substrate and conditions on yield and regioselectivity.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the mono-isopropylation of 4,4'-sulfonyldiphenol.
Materials:
-
4,4'-Sulfonyldiphenol
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,4'-sulfonyldiphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add isopropyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or recrystallization from a methanol/water mixture.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying the crude product.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity analysis, based on methods for similar bisphenol compounds.[4][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
References
- 1. This compound For Research [benchchem.com]
- 2. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. HPLC Determination of Bisphenol S in Kitchen Papers [qikan.cmes.org]
Technical Support Center: Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Williamson Ether Synthesis (O-alkylation): This is the most common and direct route. It involves the O-alkylation of 4,4'-sulfonyldiphenol (Bisphenol S) with an isopropylating agent, such as isopropyl bromide, in the presence of a base.[1]
-
Friedel-Crafts Sulfonylation: This approach involves the reaction of an aryl sulfonyl chloride with an aromatic compound. For this specific target molecule, this could involve the reaction of 4-isopropoxybenzenesulfonyl chloride with phenol or 4-phenoxybenzenesulfonyl chloride with an isopropylation agent in the presence of a Lewis acid catalyst.[1]
Q2: I am getting a significant amount of a di-substituted byproduct in my O-alkylation reaction. How can I favor mono-alkylation?
The formation of 4,4'-bis(isopropoxy)diphenyl sulfone is a common side reaction.[1] To enhance the yield of the desired mono-alkylated product, careful control of stoichiometry is essential.
Troubleshooting:
-
Molar Ratio: Use a molar ratio of 4,4'-sulfonyldiphenol to the isopropylating agent that is greater than 1:1. A slight excess of the diphenol can help minimize the formation of the di-alkylated product.
-
Slow Addition: Add the isopropylating agent slowly to the reaction mixture to maintain a relatively low concentration of it, which favors mono-substitution.
Q3: My O-alkylation is resulting in a low yield, and I'm seeing unexpected byproducts. What could be the cause?
Low yields can be attributed to several side reactions, primarily C-alkylation and elimination reactions.
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2]
-
Troubleshooting: The choice of solvent is critical. Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to favor O-alkylation.[1] Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.[2]
-
-
Elimination Reaction: Secondary alkyl halides, like isopropyl bromide, can undergo elimination in the presence of a base to form propene.
-
Troubleshooting: Use a relatively weak base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH). While the reaction may require a higher temperature and longer reaction time, it can minimize the competing elimination reaction.[1]
-
Q4: I'm attempting a Friedel-Crafts sulfonylation with phenol, but the yield is very poor. What is going wrong?
Phenols are challenging substrates for Friedel-Crafts reactions for two main reasons:
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and reduces the electron density of the aromatic ring, hindering the desired electrophilic aromatic substitution.
-
O-Sulfonylation vs. C-Sulfonylation: Phenols can undergo reaction at the hydroxyl group (O-sulfonylation) to form a phenyl sulfonate ester or at the aromatic ring (C-sulfonylation). The ratio of these products can be influenced by the reaction conditions, particularly the amount of catalyst used.
Troubleshooting:
-
Protecting Group: Consider protecting the hydroxyl group as an ester before carrying out the Friedel-Crafts reaction. The ester can be cleaved after the sulfonylation is complete.
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst can sometimes promote a Fries-type rearrangement from the O-acylated intermediate to the desired C-acylated product.
Q5: What are the best methods for purifying the final product?
The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1]
-
Column Chromatography: Silica gel column chromatography is a widely used method. A solvent gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can effectively separate the desired product from unreacted starting materials and byproducts.[1][3]
-
Recrystallization: This technique is effective for removing impurities with different solubilities from the final product. The choice of solvent is crucial and may require some experimentation.
Experimental Protocols
Key Experiment: O-Alkylation of 4,4'-Sulfonyldiphenol
This protocol is based on a patented synthesis of this compound.[3]
Materials:
-
4,4'-Sulfonyldiphenol (Bisphenol S)
-
Isopropyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
To a suitable reaction vessel, add 30.3 g of 4,4'-sulfonyldiphenol, 18.5 g of isopropyl bromide, and 22.2 g of potassium carbonate.
-
Add 200 ml of dimethylformamide to the mixture.
-
Stir the reaction mixture at approximately 120°C for 4 hours.
-
After the reaction is complete, distill off the dimethylformamide under reduced pressure.
-
To the residue, add chloroform to extract the crude this compound.
-
Purify the crude product using silica gel column chromatography.
-
The expected yield of pure this compound is approximately 15.7 g.[3]
Data Presentation
Table 1: Reactant and Product Information for O-Alkylation Synthesis
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 4,4'-Sulfonyldiphenol | 250.27 | 30.3 | 0.121 | 1.0 |
| Isopropyl bromide | 122.99 | 18.5 | 0.150 | 1.24 |
| Potassium carbonate | 138.21 | 22.2 | 0.161 | 1.33 |
| This compound | 292.35 | 15.7 | 0.054 | - |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| High Di-alkylation | Incorrect stoichiometry | Use a molar excess of 4,4'-sulfonyldiphenol; slow addition of isopropyl bromide. |
| Low Yield / C-alkylation | Inappropriate solvent choice | Use polar aprotic solvents like DMF or DMSO.[1] Avoid protic solvents. |
| Low Yield / Elimination | Use of a strong base | Employ a weaker base such as K₂CO₃.[1] |
| Poor Friedel-Crafts Yield | Catalyst deactivation by the phenolic -OH group | Protect the hydroxyl group as an ester prior to the reaction. |
| Product Purity Issues | Presence of side products and starting materials | Purify by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization.[1][3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key side reactions in the O-alkylation synthesis of this compound.
References
Technical Support Center: Purification of 4-((4-Isopropoxyphenyl)sulfonyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((4-isopropoxyphenyl)sulfonyl)phenol. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary and most effective methods for the purification of this compound are recrystallization and column chromatography.[1] The choice between these techniques often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials such as 4,4'-sulfonyldiphenol and an isopropylating agent, byproducts from side reactions, or residual solvents from the synthesis. The synthesis often involves a Williamson ether synthesis-like reaction, which can lead to incompletely reacted starting materials.[1]
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] A purity of greater than 98.0% (by GC) is commercially available.[5][6][7]
Q4: What is the appearance of pure this compound?
Pure this compound is a white to almost white powder or crystalline solid.[5][6][7] A significant deviation from this appearance may indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not appropriate for the compound. | - Select a different solvent or a solvent mixture. Good solvents for recrystallization are those that dissolve the compound well at high temperatures but poorly at low temperatures.[8] - For phenolic compounds, consider solvents like isopropanol, isoamyl alcohol, or mixtures with non-polar solvents like mesitylene.[9] |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is too high, or the solution is supersaturated. | - Lower the temperature at which the solution is cooled. - Add a small seed crystal to induce crystallization. - Try a different solvent with a lower boiling point. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent, or too much solvent was used. | - Ensure the solution is thoroughly cooled to maximize precipitation. - Minimize the amount of solvent used to dissolve the crude product. - Consider a different solvent in which the compound is less soluble at low temperatures. |
| The purified product is still colored. | Colored impurities are not effectively removed by a single recrystallization. | - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Incorrect stationary phase or mobile phase composition. | - Optimize the solvent system (mobile phase). A gradient elution may be necessary. - Ensure the appropriate stationary phase (e.g., silica gel) is being used. |
| The compound is eluting too quickly or too slowly. | The polarity of the mobile phase is too high or too low. | - To elute the compound faster, increase the polarity of the mobile phase. - To slow down the elution, decrease the polarity of the mobile phase. |
| Peak tailing or fronting in the chromatogram. | Sample overload, column degradation, or interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.[10] - Use a new column or flush the existing column. - Add a small amount of a modifier (e.g., acid or base) to the mobile phase to reduce unwanted interactions. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed to the stationary phase or is precipitating on the column. | - Change the mobile phase to a stronger solvent to elute the compound. - Ensure the sample is fully dissolved in the mobile phase before loading. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase solvent.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. This compound For Research [benchchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 5. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]
- 6. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | 95235-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | 95235-30-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. CN104693081A - Method for refining bisphenol S by using mixed solvent - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
preventing byproduct formation in Friedel-Crafts sulfonylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in preventing byproduct formation during Friedel-Crafts sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity (Formation of Isomeric Byproducts)
Q1: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the selectivity for the desired isomer?
A1: Achieving high regioselectivity in Friedel-Crafts sulfonylation is a common challenge influenced by several factors, primarily the directing effects of substituents on the aromatic ring, steric hindrance, and reaction conditions.
Troubleshooting Steps:
-
Substituent Effects: The existing substituents on your aromatic ring dictate the position of the incoming sulfonyl group.
-
Steric Hindrance: The bulky nature of the sulfonyl group often leads to a preference for the less sterically hindered para position over the ortho position.[4] If the ortho isomer is desired, a different synthetic strategy might be necessary.
-
Choice of Catalyst: The nature of the catalyst can influence the isomer distribution. Solid acid catalysts, such as zeolites and clays, are known to exhibit high para-selectivity due to shape-selective catalysis within their pores.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, potentially altering the isomer ratio. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies for the formation of different isomers. Experimenting with solvents of varying polarities (e.g., nonpolar solvents like carbon disulfide or more polar solvents like nitrobenzene) may improve selectivity.
Issue 2: Polysulfonylation (Formation of Di- and Poly-substituted Byproducts)
Q2: I am observing significant amounts of di-sulfonated products in my reaction mixture. How can I minimize this side reaction?
A2: Polysulfonylation occurs because the initially formed sulfonic acid group is a deactivating group, making the monosulfonated product less reactive than the starting material. However, under forcing conditions, further sulfonation can occur.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the sulfonylating agent relative to the aromatic substrate. A large excess of the sulfonylating agent will drive the reaction towards polysubstitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the formation of polysulfonated byproducts. Lowering the reaction temperature can also help to reduce the rate of the second sulfonation.
-
Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent plays a role. Milder agents may offer better control. Common sulfonylating agents include sulfonyl chlorides, sulfonic anhydrides, and sulfonic acids themselves when using certain catalysts.
-
Catalyst Activity: A highly active catalyst might promote polysulfonylation. If using a strong Lewis acid, consider switching to a milder one or a solid acid catalyst, which can offer better control.[5]
Issue 3: Low or No Product Yield
Q3: My Friedel-Crafts sulfonylation is giving a low yield or is not proceeding at all. What are the common causes?
A3: Low or no yield can be attributed to several factors, including catalyst deactivation, substrate reactivity, and improper reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Any water present will deactivate the catalyst.
-
Substrate Deactivation: Strongly deactivated aromatic rings (e.g., nitrobenzene) are much less reactive towards Friedel-Crafts sulfonylation. More forcing conditions (higher temperature, stronger catalyst) may be required, but this can also lead to byproduct formation.
-
Catalyst Loading: In some cases, particularly with traditional Lewis acids, the product can complex with the catalyst, effectively removing it from the reaction. Ensure you are using a sufficient stoichiometric amount of the catalyst.
-
Reversibility of Sulfonylation: Aromatic sulfonation is a reversible reaction.[6] The presence of water can drive the equilibrium back towards the starting materials (desulfonation). If using sulfuric acid as the sulfonating agent, using fuming sulfuric acid (oleum) or adding a dehydrating agent can help to drive the reaction to completion.[6]
Data Presentation
The choice of catalyst and sulfonylating agent can significantly impact the regioselectivity of the reaction. The following tables summarize quantitative data on isomer distribution in the sulfonylation of various aromatic compounds.
Table 1: Sulfonylation of Toluene with Various Sulfonylating Agents Catalyzed by Fe³⁺-montmorillonite [5]
| Sulfonylating Agent | Reaction Time (h) | Conversion (%) | para Isomer (%) | ortho Isomer (%) | meta Isomer (%) |
| TsCl | 6 | 95 | >99 | <1 | - |
| Ts₂O | 0.5 | 98 | >99 | <1 | - |
| TsOH | 10 | 90 | >99 | <1 | - |
| MsCl | 8 | 92 | >99 | <1 | - |
Reaction Conditions: Toluene as solvent, reflux temperature, Fe³⁺-montmorillonite catalyst.
Table 2: Sulfonylation of Various Arenes with p-Toluenesulfonyl Chloride (TsCl) using Solid Acid Catalysts [5]
| Arene | Catalyst | Reaction Time (h) | Conversion (%) | para/beta Isomer (%) | ortho/alpha Isomer (%) |
| Anisole | Fe³⁺-montmorillonite | 5 | 90 | 94 | 6 |
| Naphthalene | Fe³⁺-montmorillonite | 6 | 85 | 92 | 8 |
| Biphenyl | Fe³⁺-montmorillonite | 8 | 92 | >99 | <1 |
| Chlorobenzene | Fe³⁺-montmorillonite | 12 | 80 | >99 | <1 |
| Toluene | Zeolite H-beta | 8 | 88 | >99 | <1 |
| Anisole | Zeolite H-beta | 6 | 85 | 96 | 4 |
Reaction Conditions: Reflux temperature.
Experimental Protocols
Protocol: High Para-Selective Friedel-Crafts Sulfonylation of Toluene using an Fe³⁺-montmorillonite Catalyst
This protocol describes a general procedure for the highly regioselective sulfonylation of toluene to yield predominantly p-tolyl phenyl sulfone, minimizing the formation of ortho and meta isomers.
Materials:
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Toluene (anhydrous)
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Benzenesulfonyl chloride
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Fe³⁺-montmorillonite catalyst (pre-dried)
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Diethyl ether
-
Methanol
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Dilute aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Fe³⁺-montmorillonite catalyst (0.2 g per 3 mmol of sulfonylating agent).
-
Addition of Reactants: To the flask, add toluene (serving as both reactant and solvent, e.g., 5 mL) and benzenesulfonyl chloride (3 mmol).
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Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with diethyl ether, followed by methanol, dried, and potentially reused.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash successively with dilute aqueous NaHCO₃ solution (2 x 10 mL) and water (10 mL).
-
Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure p-tolyl phenyl sulfone.
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing byproduct formation in Friedel-Crafts sulfonylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
managing thermal degradation during polymerization with 4-((4-isopropoxyphenyl)sulfonyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal degradation during the polymerization of 4-((4-isopropoxyphenyl)sulfonyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the polymerization of this compound?
A1: The optimal temperature for polymerization is a critical parameter to control. Generally, for poly(ether sulfone) synthesis via nucleophilic aromatic substitution, temperatures in the range of 180-220°C are employed. However, it is crucial to determine the specific thermal stability of your system. Exceeding the thermal decomposition threshold can lead to undesirable side reactions and degradation of the polymer.
Q2: What are the common signs of thermal degradation during polymerization?
A2: Visual inspection and analytical techniques can indicate thermal degradation. Common signs include:
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Discoloration: The polymer solution or the final polymer product may exhibit a yellow to dark brown color. This is often due to the formation of chromophoric degradation byproducts.
-
Low Molecular Weight: Thermal degradation can lead to chain scission, resulting in a lower than expected molecular weight of the polymer.
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Gel Formation: In some cases, side reactions at high temperatures can cause cross-linking, leading to the formation of insoluble gels.
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Inconsistent Mechanical Properties: Polymers that have undergone thermal degradation may exhibit brittleness or reduced strength.
Q3: How can I minimize thermal degradation during my polymerization reaction?
A3: Several strategies can be employed to mitigate thermal degradation:
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Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel. Avoid localized overheating.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated at high temperatures.
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High-Purity Monomers and Solvents: Impurities can act as catalysts for degradation reactions.[1] Ensure the use of high-purity this compound and other reactants, as well as dry, high-boiling point aprotic polar solvents.
-
Optimized Reaction Time: Minimize the exposure of the polymer to high temperatures by optimizing the reaction time. Monitor the reaction progress to determine the point of completion.
-
Use of Stabilizers: In some cases, the addition of thermal stabilizers can help to prevent degradation. However, their compatibility with the polymerization system must be carefully evaluated.
Q4: What are the primary thermal degradation pathways for poly(ether sulfone)s?
A4: The thermal degradation of aromatic poly(ether sulfone)s typically occurs at temperatures above 400°C.[2] The main degradation mechanisms involve the random scission of the polymer backbone at the diphenyl ether and diphenyl sulfone linkages.[2][3] At temperatures exceeding 450°C, the elimination of sulfur dioxide (SO₂) from the sulfone groups can also occur, leading to the formation of biphenyl units.[2]
Troubleshooting Guide
| Problem | Potential Cause (Thermal Degradation Related) | Suggested Solution |
| Polymer is discolored (Yellow to Brown) | - Excessive reaction temperature.- Presence of oxygen.- Impurities in monomers or solvent. | - Lower the polymerization temperature.- Ensure a continuous and robust inert gas purge.- Purify monomers and use high-purity, dry solvents. |
| Low Molecular Weight | - Chain scission due to high temperatures.- Side reactions terminating chain growth. | - Reduce the reaction temperature and/or time.- Monitor the reaction kinetics to avoid prolonged heating after reaching the desired molecular weight. |
| Gel Formation | - Cross-linking side reactions at elevated temperatures. | - Decrease the polymerization temperature.- Ensure stoichiometric balance of monomers. |
| Inconsistent Batch-to-Batch Results | - Poor temperature control leading to varying degrees of degradation. | - Calibrate temperature controllers.- Use a well-stirred reaction vessel for uniform heat distribution. |
Quantitative Data Summary
The following table summarizes typical thermal properties for poly(ether sulfone)s, which can serve as a general guideline for experiments involving this compound. Note that specific values may vary depending on the exact polymer structure and molecular weight.
| Property | Typical Value | Analytical Technique |
| Glass Transition Temperature (Tg) | 180 - 230 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (5% weight loss) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA)[4] |
| Temperature of Maximum Decomposition Rate | ~500 - 600 °C (in N₂) | Thermogravimetric Analysis (TGA)[4] |
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation using Thermogravimetric Analysis (TGA)
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Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen (or air to study oxidative degradation) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum decomposition rate.
Protocol 2: Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of the polymer sample into a pyrolysis tube.
-
Pyrolysis: Heat the sample to a specific temperature (e.g., 500°C, 600°C, and 700°C) to induce thermal decomposition.[2]
-
GC Separation: The volatile degradation products are transferred to a gas chromatograph for separation.
-
Column: A suitable capillary column for separating aromatic compounds.
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Temperature Program: A programmed temperature ramp to elute compounds with a wide range of boiling points.
-
-
MS Detection: The separated compounds are introduced into a mass spectrometer for identification based on their mass spectra.
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Data Analysis: Compare the obtained mass spectra with a library of known compounds to identify the degradation products, such as phenol, SO₂, and various aromatic fragments.[4]
Visualizations
Caption: Workflow for minimizing thermal degradation during polymerization.
Caption: General thermal degradation pathways for poly(ether sulfone)s.
References
protocol for removing impurities from synthesized 4-((4-isopropoxyphenyl)sulfonyl)phenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from synthesized 4-((4-isopropoxyphenyl)sulfonyl)phenol. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Purification of this compound can present several challenges. The following tables outline common issues encountered during recrystallization and column chromatography, their potential causes, and recommended solutions.
Table 1: Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow the solution to cool again.[1][2]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][2][3] |
| Product "oils out" instead of crystallizing | - The compound's melting point is lower than the boiling point of the solvent, and the solution is too concentrated.- High level of impurities depressing the melting point. | - Re-heat the solution to redissolve the oil, add more solvent, and cool slowly.[1][4]- Consider purification by column chromatography first to remove a significant portion of impurities.[2] |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[4]- Use a minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated to prevent cooling.[1][5] |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Table 2: Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities (overlapping peaks) | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.- Reduce the amount of crude material loaded onto the column. |
| Tailing of the product peak | - The compound is acidic (phenolic proton) and interacts strongly with the silica gel. | - Add a small amount of a weak acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the phenolic hydroxyl group. |
| Product does not elute from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate. |
| Cracked or channeled column packing | - Improper packing of the stationary phase. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. If prepared via Friedel-Crafts sulfonylation, impurities may include unreacted starting materials such as 4-isopropoxybenzene and phenol, as well as regioisomers (e.g., the ortho-substituted product). If synthesized via Williamson ether synthesis from 4,4'-sulfonyldiphenol, unreacted starting material and the dialkylated byproduct could be present.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the purification of similar bisphenol derivatives, a mixed solvent system is often effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., water or hexanes). For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid, followed by slow cooling, can yield pure crystals.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or with a staining agent to identify the fractions containing the pure product.
Q4: What analytical techniques are recommended for assessing the final purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity, with commercial standards often having a purity of >98.0% by GC.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any remaining impurities. The melting point of the purified compound should be sharp and within the literature range (128-132 °C).[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product. For this phenolic compound, adding 0.5% acetic acid to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Solvent Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 hexanes:ethyl acetate).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Purification Workflow Diagram
Caption: Workflow for the purification and analysis of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions for 4-((4-Isopropoxyphenyl)sulfonyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems and troubleshooting common issues encountered during the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Williamson Ether Synthesis and the Friedel-Crafts Sulfonylation.[1]
-
Williamson Ether Synthesis: This route involves the O-alkylation of 4,4'-sulfonyldiphenol (Bisphenol S) with an isopropylating agent (e.g., 2-bromopropane) in the presence of a base. This method is often preferred due to its reliability and the availability of the starting materials.[1]
-
Friedel-Crafts Sulfonylation: This approach involves the reaction of 4-isopropoxybenzene with a sulfonyl chloride derivative of phenol, such as 4-acetoxybenzenesulfonyl chloride, using a Lewis acid catalyst like aluminum chloride. A subsequent hydrolysis step is required to deprotect the phenolic hydroxyl group.[1]
Q2: Why is the choice of solvent so critical for this synthesis?
A2: The solvent plays a crucial role in influencing reaction rates, yields, and the formation of byproducts.[1][2] Solvents stabilize reactants and intermediates, and their polarity can significantly affect the reaction mechanism. For instance, in the Williamson ether synthesis, which proceeds via an SN2 mechanism, polar aprotic solvents are generally favored as they do not solvate the nucleophile (the phenoxide ion) as strongly as polar protic solvents, thus enhancing its reactivity.[3][4]
Q3: What are the key differences between polar protic and polar aprotic solvents in the context of these reactions?
A3:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They can solvate and stabilize both cations and anions effectively. However, in SN2 reactions, they can form a solvent cage around the nucleophile, which can hinder its ability to attack the electrophile, thereby slowing down the reaction.[4]
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) possess dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anion (nucleophile) "naked" and more reactive, which is advantageous for SN2 reactions like the Williamson ether synthesis.[3][5]
Q4: How can I purify the final product?
A4: The primary purification methods for this compound are column chromatography and recrystallization.[1]
-
Column Chromatography: This technique separates the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (e.g., a hexane/ethyl acetate gradient).[1]
-
Recrystallization: This method relies on the differential solubility of the product and impurities in a particular solvent or solvent mixture at different temperatures. A common solvent system for recrystallization is a methanol/water mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the phenol in the Williamson synthesis. 2. Poor Nucleophilicity: In protic solvents, the nucleophile may be overly solvated. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed. 4. Inactive Catalyst: The Lewis acid catalyst in the Friedel-Crafts reaction may have degraded due to moisture. | 1. Base Selection: For Williamson synthesis, consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH) in a suitable solvent like THF or DMSO. For a milder option, potassium carbonate (K₂CO₃) in DMF is effective, though it may require higher temperatures.[1][3] 2. Solvent Choice: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[2][6] 3. Temperature Control: Gradually increase the reaction temperature and monitor the progress using TLC. For Williamson synthesis, gentle reflux may be necessary.[7] 4. Catalyst Handling: Ensure the Lewis acid is anhydrous and handled under an inert atmosphere. |
| Formation of Byproducts | 1. Di-alkylation: In the Williamson synthesis, the second phenolic hydroxyl group on 4,4'-sulfonyldiphenol can also be alkylated. 2. Elimination Reaction: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the SN2 substitution, especially with a strong, sterically hindered base.[3] 3. Isomer Formation: In the Friedel-Crafts reaction, improper control of conditions can lead to the formation of ortho-substituted isomers in addition to the desired para-substituted product. | 1. Stoichiometry Control: Carefully control the stoichiometry of the isopropylating agent to favor mono-alkylation. Using a slight excess of the bisphenol can also help. 2. Reagent Selection: Use a primary alkyl halide if possible. When using a secondary halide like 2-bromopropane, use a less sterically hindered base and moderate temperatures. 3. Catalyst and Temperature: The choice of Lewis acid and strict temperature control can improve regioselectivity in Friedel-Crafts reactions. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Reactants: The chosen solvent may not be effectively dissolving one or more of the reactants. | 1. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Solvent System Optimization: Choose a solvent that ensures all reactants are in the same phase. For example, DMF is often a good choice for its ability to dissolve a wide range of organic compounds.[1] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 2. Product Oiling Out: The product may separate as an oil instead of crystallizing during recrystallization. | 1. Workup Modification: Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Recrystallization Solvent: Adjust the solvent system for recrystallization. If the product is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
Quantitative Data on Solvent Systems
The selection of an appropriate solvent is paramount for maximizing the yield and selectivity of the Williamson ether synthesis. The following table, based on a study of a similar Williamson ether synthesis reaction, illustrates the significant impact of the solvent on product distribution.
Table 1: Influence of Solvent on the Selectivity of a Williamson Ether Synthesis Reaction
| Solvent | Solvent Type | O-alkylation : C-alkylation Ratio |
| Methanol | Polar Protic | 72 : 28 |
| Acetonitrile | Polar Aprotic | 97 : 3 |
| Data adapted from a study on the Williamson ether synthesis of benzyl bromide and sodium β-naphthoxide, which demonstrates the principle of solvent effects on selectivity.[2][6] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol details the synthesis of the target compound starting from 4,4'-sulfonyldiphenol.
Materials:
-
4,4'-Sulfonyldiphenol (Bisphenol S)
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-sulfonyldiphenol and anhydrous potassium carbonate in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Sulfonylation Approach
This protocol outlines the synthesis via the Friedel-Crafts reaction.
Materials:
-
4-Isopropoxybenzene
-
4-Acetoxybenzenesulfonyl chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Sodium Hydroxide solution (for hydrolysis)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath (0-5°C).
-
In a separate flask, dissolve 4-acetoxybenzenesulfonyl chloride in anhydrous dichloromethane and add this solution dropwise to the AlCl₃ suspension while maintaining the temperature between 0-5°C.
-
After the addition is complete, add 4-isopropoxybenzene dropwise to the reaction mixture at the same temperature.
-
Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the intermediate product.
-
Hydrolyze the acetate protecting group using a suitable basic solution (e.g., NaOH in methanol/water) to obtain the final product.
-
Purify the final product as needed using column chromatography or recrystallization.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound For Research [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
comparative study of 4-((4-isopropoxyphenyl)sulfonyl)phenol and Bisphenol A (BPA)
A Comparative Guide to 4-((4-isopropoxyphenyl)sulfonyl)phenol and Bisphenol A for Researchers
Introduction
Bisphenol A (BPA) is a widely used industrial chemical that has come under scrutiny due to its endocrine-disrupting properties, particularly its ability to mimic estrogen.[1][2] This has led to the development and use of numerous alternatives, one of which is this compound. This compound is a derivative of Bisphenol S (BPS), another common replacement for BPA. Due to the limited availability of data on this specific BPS derivative, this guide will focus on a comparative study of BPS and BPA, providing a comprehensive overview for researchers, scientists, and drug development professionals. The evidence suggests that many BPA alternatives, including BPS, may not be as safe as initially presumed, exhibiting similar or even more potent hormonal activities.[3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the biological activities and toxicological profiles of BPS and BPA.
Table 1: Comparative Hormonal Activity
| Parameter | Bisphenol S (BPS) | Bisphenol A (BPA) | References |
| Estrogenic Activity | |||
| Relative Potency vs. Estradiol (E2) | Weaker than E2 in nuclear receptor models, but equivalent or greater potency in membrane receptor models.[3] | 1000- to 2000-fold less potent than estradiol.[1] | [1][3] |
| ERα and ERβ Binding | Binds to both ERα and ERβ.[5][6] | Binds to both ERα and ERβ.[1][7] | [1][5][6][7] |
| GPER/GPR30 Activity | Acts as a strong estrogen via GPER.[8] | Interacts with GPR30.[7] | [7][8] |
| Androgenic and Anti-androgenic Activity | |||
| Androgenic Activity | No androgenic activity reported.[6][9] | No androgenic activity reported.[9] | [6][9] |
| Anti-androgenic Activity | Shows anti-androgenic activity.[3] | Acts as an antagonist of the androgen receptor at high concentrations.[1] | [1][3] |
Table 2: Comparative Cytotoxicity in vitro
| Cell Line | Assay | IC50 Value (BPS) | IC50 Value (BPA) | References |
| MCF-7 (Human Breast Cancer) | MTT | 450 µM | 45 µM | [10] |
| HSeC (Human Sertoli Cells) | MTT | 105 µM | 35 µM | [10] |
Table 3: Comparative Developmental Toxicity in Zebrafish (Danio rerio)
| Parameter | Bisphenol S (BPS) | Bisphenol A (BPA) | References |
| LC50 (96h) | Not explicitly found, but studies show developmental toxicity. | 31 µM | [11] |
| Observed Malformations | Decreased gonad weight in males and females.[3] | Yolk sac and pericardial edema, hatching delay, spine deformation, decreased heartbeat rate.[11] | [3][11] |
Table 4: Comparative Pharmacokinetics
| Parameter | Bisphenol S (BPS) | Bisphenol A (BPA) | References |
| Bioavailability (Oral) | Higher than BPA; fully absorbed by the organism.[12] | Lower than BPS; only partially absorbed.[12] | [12][13] |
| Elimination Half-Life | Takes 3.5 times longer to be eliminated from the blood than BPA.[12] | Shorter than BPS.[12] | [12] |
| Metabolism | Metabolized into BPS-glucuronide by UGT1A9 in the liver and UGT1A10 in the intestine.[14] | Metabolized by UDP-glucuronosyltransferase 2B15 (UGT2B15) into BPA glucuronide.[14] | [14] |
| Dermal Absorption | Lower than BPA. | The average permeability coefficient (Kp) of BPA was fourfold and 11-fold higher than for BPS at low and high doses, respectively.[15] | [15] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to aid in the design and interpretation of comparative studies.
MCF-7 Cell Proliferation Assay (Estrogenic Activity)
This assay is widely used to assess the estrogenic potential of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics.[10] For experiments, cells are typically switched to a phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity.[16]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10³ cells per well and allowed to attach for 24-48 hours.[16]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds (BPS and BPA) or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.[16]
-
Incubation: The cells are incubated for a period of 6 days.[16]
-
Cell Viability Measurement: Cell proliferation is quantified using a cell viability assay, such as the MTT assay.[10] This involves adding MTT solution to each well, incubating, and then solubilizing the resulting formazan crystals. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. Dose-response curves are then generated to determine the proliferative effects of the compounds.
Zebrafish Developmental Toxicity Assay
The zebrafish embryo is a powerful in vivo model for assessing the developmental toxicity of chemical compounds.[17]
-
Embryo Collection: Healthy, fertilized zebrafish embryos are collected shortly after spawning.[18]
-
Exposure: Embryos are placed in 96-well plates (one embryo per well) containing embryo medium or a solution of the test compound (BPS or BPA) at various concentrations.[11][18] A vehicle control (e.g., 0.5% DMSO) and a negative control (embryo medium only) are included.[18]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28.5 °C) with a standard light-dark cycle.[18]
-
Endpoint Evaluation: Embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.[11][18] The following endpoints are typically assessed:
-
Data Analysis: The incidence of each endpoint is recorded for each concentration. The 50% lethal concentration (LC50) can be calculated from the mortality data.[18]
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for the comparative analysis of BPS and BPA.
Caption: Estrogenic signaling pathways of BPA and BPS.
Caption: In vitro experimental workflow.
Conclusion
The available scientific literature strongly indicates that Bisphenol S is not an inert replacement for Bisphenol A. BPS demonstrates comparable, and in some instances, more potent endocrine-disrupting activities.[3][4] It interacts with the same estrogenic signaling pathways as BPA and can induce similar cellular responses, such as proliferation of breast cancer cells.[7][16] Furthermore, pharmacokinetic studies suggest that BPS may be more readily absorbed and persists longer in the body than BPA, potentially leading to higher internal exposure and increased health risks.[12][13] These findings underscore the critical need for comprehensive toxicological and mechanistic studies of all BPA alternatives to ensure they are indeed safer for human health and the environment.
References
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. apps.fas.usda.gov [apps.fas.usda.gov]
- 13. Comparison of toxicokinetic properties of eleven analogues of Bisphenol A in pig after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Bisphenol A and Bisphenol S Percutaneous Absorption and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Toxicity of Bisphenol A in Reproduction and Its Effect on Fertility and Embryonic Development in the Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
A Comparative Guide to Purity Validation of 4-((4-isopropoxyphenyl)sulfonyl)phenol by GC and HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the validation of 4-((4-isopropoxyphenyl)sulfonyl)phenol purity. We present detailed experimental protocols and supporting data to assist in selecting the most suitable method for your analytical needs.
Introduction to this compound
This compound is a chemical compound that belongs to the family of sulfones and phenols.[1] Its purity is crucial for its application in various research and industrial fields. Accurate determination of purity ensures the reliability and reproducibility of experimental results.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For polar molecules like phenols, derivatization is often employed to increase volatility and improve peak shape.[3]
Experimental Protocol: GC-FID Analysis
A plausible method for the GC analysis of this compound involves derivatization followed by detection using a Flame Ionization Detector (FID).
-
Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as pyridine or N,N-Dimethylformamide.
-
Add 200 µL of a derivatizing agent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Cool the sample to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320°C.
-
Data Presentation: GC Analysis
The following table summarizes representative quantitative data obtained from the GC-FID analysis of a this compound sample. The impurities listed are plausible based on its synthesis, which may involve the reaction of 4,4'-sulfonyldiphenol with an isopropylating agent.
| Compound | Retention Time (min) | Peak Area | Area % |
| 4,4'-Sulfonyldiphenol (impurity) | 12.5 | 15,000 | 0.5 |
| This compound | 14.2 | 2,955,000 | 98.5 |
| 4,4'-Diisopropoxydiphenyl sulfone (impurity) | 15.8 | 30,000 | 1.0 |
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[5] For phenolic compounds, reversed-phase HPLC with UV detection is a common and effective method.[6]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample into a volumetric flask.
-
Dissolve and dilute to 10 mL with the mobile phase to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector.
-
Detection Wavelength: 254 nm.
-
Data Presentation: HPLC Analysis
The following table presents representative quantitative data from the HPLC-UV analysis of the same this compound sample.
| Compound | Retention Time (min) | Peak Area | Area % |
| 4,4'-Sulfonyldiphenol (impurity) | 3.5 | 18,000 | 0.6 |
| This compound | 5.8 | 2,940,000 | 98.0 |
| 4,4'-Diisopropoxydiphenyl sulfone (impurity) | 8.2 | 42,000 | 1.4 |
Comparison of GC and HPLC Methods
Both GC and HPLC are suitable for the purity determination of this compound. The choice of method often depends on the available instrumentation, sample throughput requirements, and the nature of potential impurities.
| Feature | GC-FID Analysis | HPLC-UV Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Sample Preparation | More complex, requires derivatization. | Simpler, involves dissolution and filtration. |
| Analysis Time | Can be longer due to the oven temperature program. | Typically faster for isocratic methods. |
| Sensitivity | Generally high for compounds amenable to FID. | Good, but can be dependent on the chromophore of the analyte. |
| Selectivity | High resolution is achievable with capillary columns. | Excellent selectivity can be achieved by optimizing the mobile phase and stationary phase. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Compound Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities. |
Logical Comparison of GC and HPLC for Purity Analysis
Caption: Comparison of GC and HPLC for the purity analysis of this compound.
Conclusion
Both GC and HPLC provide reliable and accurate methods for the purity validation of this compound. The GC method, while requiring a derivatization step, offers high resolution and sensitivity. The HPLC method provides a more straightforward sample preparation protocol and is highly versatile. The choice between these two powerful techniques will ultimately be guided by the specific requirements of the laboratory and the analytical goals of the researcher. For routine quality control with high sample throughput, the simpler sample preparation of HPLC may be advantageous. For detailed impurity profiling where high resolution is paramount, GC can be an excellent choice.
References
- 1. This compound For Research [benchchem.com]
- 2. steemit.com [steemit.com]
- 3. epa.gov [epa.gov]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
Definitive Structural Confirmation of 4-((4-isopropoxyphenyl)sulfonyl)phenol via ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 4-((4-isopropoxyphenyl)sulfonyl)phenol against a structurally related alternative, Bisphenol S, to facilitate its definitive identification.
This document outlines the experimental protocols and presents a comprehensive analysis of the ¹H and ¹³C NMR data, underscoring the key spectral features that differentiate this compound.
Comparative Analysis of NMR Spectral Data
The structural elucidation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. A comparison with the spectra of Bisphenol S (4,4'-sulfonyldiphenol), a closely related analogue, highlights the unique spectral signatures arising from the isopropoxy group.
Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)
| Assignment | This compound (Predicted) | Bisphenol S (Experimental) [1] |
| OH | ~10.0 ppm (s, 1H) | 10.53 ppm (s, 2H) |
| Aromatic H (adjacent to SO₂) | ~7.8-7.9 ppm (d, 2H) | 7.70 ppm (d, J = 8.8 Hz, 4H) |
| Aromatic H (adjacent to O-iPr) | ~7.1-7.2 ppm (d, 2H) | 6.89 ppm (d, J = 8.8 Hz, 4H) |
| Aromatic H (adjacent to OH) | ~6.9-7.0 ppm (d, 2H) | 6.89 ppm (d, J = 8.8 Hz, 4H) |
| CH (isopropoxy) | ~4.7-4.8 ppm (sept, 1H) | - |
| CH₃ (isopropoxy) | ~1.3 ppm (d, 6H) | - |
Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆)
| Assignment | This compound (Predicted) | Bisphenol S (Experimental) [1] |
| C-O (phenol) | ~162 ppm | 161.66 ppm |
| C-SO₂ (phenol) | ~133 ppm | 132.18 ppm |
| Aromatic CH (adjacent to SO₂) | ~130 ppm | 129.42 ppm |
| Aromatic CH (adjacent to OH) | ~116 ppm | 116.02 ppm |
| C-O (isopropoxy) | ~161 ppm | - |
| C-SO₂ (isopropoxy-phenyl) | ~135 ppm | - |
| Aromatic CH (adjacent to SO₂) | ~130 ppm | - |
| Aromatic CH (adjacent to O-iPr) | ~117 ppm | - |
| CH (isopropoxy) | ~70 ppm | - |
| CH₃ (isopropoxy) | ~22 ppm | - |
Note: Predicted chemical shifts for this compound are based on established NMR principles and comparison with similar structures. Experimental verification is recommended.
The key differentiating features in the ¹H NMR spectrum of this compound are the presence of a septet around 4.7-4.8 ppm and a doublet at approximately 1.3 ppm, corresponding to the methine and methyl protons of the isopropoxy group, respectively. These signals are absent in the spectrum of Bisphenol S. Similarly, the ¹³C NMR spectrum of this compound will exhibit characteristic signals for the isopropoxy group carbons.
Experimental Protocols
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression.
This systematic approach, combining meticulous sample preparation, high-resolution data acquisition, and detailed spectral analysis, ensures the confident and accurate structural confirmation of this compound, a crucial step for its application in research and development.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-((4-Isopropoxyphenyl)sulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol. Due to the limited availability of direct cross-validation studies for this specific compound, this guide leverages experimental data and methodologies for the structurally similar and well-studied analogue, Bisphenol S (BPS). The principles and performance characteristics detailed herein offer a robust framework for the development, validation, and cross-validation of analytical methods for this compound and other related sulfonylphenol compounds.
Quantitative Performance Comparison
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Bisphenol S, serving as a reliable proxy for this compound.
Table 1: HPLC-UV Performance Data for Bisphenol S Analysis
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 0.1 - 100.0 mg/L |
| Correlation Coefficient (r) | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.3 mg/kg[1] |
| Limit of Quantification (LOQ) | Not consistently reported |
| Accuracy (% Recovery) | 79.1% - 104%[1] |
| Precision (% RSD) | 0.040% - 0.68%[1] |
Table 2: LC-MS/MS Performance Data for Bisphenol S Analysis
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 5 - 1,000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.862 ng/mL (total BPS)[2] |
| Limit of Quantification (LOQ) | 5.0 ng/mL[2] |
| Accuracy (Relative Error) | ≤ ±10.5%[2] |
| Precision (% RSD) | ≤ 7.7%[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are based on established methods for the analysis of Bisphenol S and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of higher concentrations of the analyte and is widely accessible in analytical laboratories.
1. Sample Preparation (for a solid matrix like kitchen paper):
-
Immerse a shredded sample (0.1000 g) in 10 mL of a 1:1 mixture of n-hexane and tetrahydrofuran for 2 hours.
-
Discard the liquid and absorb any remaining solvent from the sample surface using filter paper.
-
Extract the dried sample ultrasonically for 30 minutes with 10 mL of methanol at 30°C.[1]
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (6:4 methanol:water).[1]
-
Filter the solution through a 0.45 μm membrane before injection.[1]
2. Chromatographic Conditions:
-
Column: Luna 5u C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of methanol and water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 259 nm.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the detection and quantification of trace levels of the analyte in complex matrices.
1. Sample Preparation (for biological matrices like plasma):
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., BPS-d8).
-
For total BPS analysis, incubate with β-glucuronidase/sulfatase. For free BPS, omit this step.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected or further diluted if necessary.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.
Visualizing Workflows and Relationships
Graphical representations of workflows and logical relationships can significantly aid in understanding the processes of method validation and selection.
References
A Comparative Analysis of the Thermal Stability of High-Performance Polymers: 4-((4-Isopropoxyphenyl)sulfonyl)phenol vs. Bisphenol S in Polyethersulfone Synthesis
For researchers and professionals in materials science and drug development, the thermal stability of polymers is a critical parameter influencing their processing and application. This guide provides a detailed comparison of the thermal properties of polyethersulfones (PES) synthesized using two distinct bisphenol monomers: the conventional Bisphenol S (BPS) and the modified 4-((4-isopropoxyphenyl)sulfonyl)phenol. While direct comparative data is limited, this document synthesizes available information to highlight the expected performance differences and provides standardized experimental protocols for verification.
The core structure of polyethersulfone, characterized by aromatic rings linked by sulfone and ether groups, imparts exceptional thermal and chemical resistance.[1] Bisphenol S is a standard monomer used in the production of commercial polyethersulfones, valued for their high-temperature performance.[2] The introduction of an isopropoxy functional group in this compound presents a modification to this backbone, potentially altering the polymer's physical and thermal characteristics.
Executive Summary of Thermal Performance
Comparative Thermal Data
The following table summarizes the known thermal properties of polyethersulfone derived from Bisphenol S. A qualitative comparison for the polymer derived from this compound is provided based on chemical structure and related research.
| Thermal Property | Polyethersulfone from Bisphenol S | Polyethersulfone from this compound |
| Glass Transition Temperature (Tg) | 225 - 230 °C | Expected to be slightly lower due to increased chain flexibility from the isopropoxy group. |
| Decomposition Temperature (Td) | 580 - 595 °C | Potentially lower due to the introduction of less stable aliphatic C-H bonds. |
| Char Yield at High Temperature | High | Likely lower as the isopropyl group may not contribute to char formation as effectively as aromatic rings. |
Logical Comparison of Monomer Structures
The structural differences between Bisphenol S and this compound are key to understanding the potential variations in the thermal stability of the polymers they form.
Caption: Structural comparison of the two bisphenol monomers and their predicted influence on polymer properties.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for the synthesis and thermal analysis of polyethersulfones.
Synthesis of Polyethersulfone via Nucleophilic Aromatic Substitution
This procedure describes a typical laboratory-scale synthesis of polyethersulfone.
References
Performance Showdown: A Comparative Guide to Catalysts for 4-((4-isopropoxyphenyl)sulfonyl)phenol Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic performance for the synthesis of 4-((4-isopropoxyphenyl)sulfonyl)phenol, a significant building block in various therapeutic agents.
The synthesis of this compound is primarily achieved through two well-established routes: Friedel-Crafts sulfonylation and Williamson ether synthesis. The choice of catalyst in both methodologies is crucial for optimizing yield, reaction time, and overall efficiency. This guide delves into the performance of various catalysts for each route, presenting available experimental data to facilitate informed catalyst selection.
Catalytic Performance in Diaryl Sulfone Synthesis: A Comparative Overview
While direct comparative studies for the synthesis of this compound are limited, data from the synthesis of analogous diaryl sulfones provide valuable insights into catalyst performance.
Friedel-Crafts Sulfonylation Route
This route typically involves the reaction of an aromatic compound with a sulfonyl chloride or anhydride in the presence of a catalyst. Lewis acids and solid acids are the most common catalysts.
| Catalyst | Substrate 1 (Example) | Substrate 2 (Example) | Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading (mol%) |
| Triflic Acid (TfOH) | Toluene | 4-Chlorobenzenesulfonyl chloride | 95 | 160 | 24 | 20 |
| Triflic Acid (TfOH) | Anisole | 4-Methylbenzenesulfonyl chloride | 98 | 160 | 24 | 20 |
| Fe3O4@O2Si[PrMIM]Cl·AlCl3 | Toluene | 4-Methylbenzenesulfonyl chloride | 95 | 100 | 0.5 | 0.03 g |
| Fe3O4@O2Si[PrMIM]Cl·AlCl3 | Anisole | 4-Methylbenzenesulfonyl chloride | 96 | 100 | 0.5 | 0.03 g |
Note: The data presented is for the synthesis of analogous diaryl sulfones and serves as a representative comparison.
Williamson Ether Synthesis Route
This method involves the O-alkylation of a phenol with an alkylating agent, typically in the presence of a base and sometimes a phase-transfer catalyst (PTC).
| Base | Phase-Transfer Catalyst (PTC) | Substrate 1 (Example) | Substrate 2 (Example) | Yield (%) | Solvent | Temperature (°C) | Time (h) |
| K2CO3 | Tetrabutylammonium Bromide (TBAB) | 4,4'-Sulfonyldiphenol | Isopropyl Bromide | High | DMF | Not specified | Not specified |
| NaOH | 15-Crown-5 | Bisphenol A | 4,4'-Dichlorodiphenyl Sulfone | High (Polymerization) | DMSO | 95 | 4 |
| NaOH | 18-Crown-6 | Bisphenol A | 4,4'-Dichlorodiphenyl Sulfone | Moderate (Polymerization) | DMSO | 95 | 4 |
Note: The data for the Williamson ether synthesis route is largely qualitative from the available literature for similar reactions. The crown ether data pertains to a polymerization reaction, indicating their efficacy in facilitating such nucleophilic substitutions.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Friedel-Crafts Sulfonylation using Triflic Acid (General Procedure)
-
Reaction Setup: To a stirred solution of the arene (e.g., 4-isopropoxybenzene, 4 equivalents) is added the sulfonyl chloride (e.g., 4-acetoxybenzenesulfonyl chloride, 1 equivalent).
-
Catalyst Addition: Triflic acid (20 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 160 °C and stirred for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel. The acetoxy protecting group can be subsequently hydrolyzed to yield the final phenol product.
Williamson Ether Synthesis using a Phase-Transfer Catalyst (General Procedure)
-
Reaction Setup: A mixture of 4,4'-sulfonyldiphenol (1 equivalent), an excess of a base such as potassium carbonate, and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is prepared in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Addition of Alkylating Agent: Isopropyl bromide (1-1.2 equivalents) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthetic processes, the following diagrams illustrate the general workflows.
Caption: General workflow for Friedel-Crafts sulfonylation.
Caption: General workflow for Williamson ether synthesis.
Hypothetical Molecular Docking Analysis of 4-((4-isopropoxyphenyl)sulfonyl)phenol against Pyruvate Dehydrogenase Kinase 1
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a hypothetical molecular docking study of 4-((4-isopropoxyphenyl)sulfonyl)phenol against Pyruvate Dehydrogenase Kinase 1 (PDK1). The performance of this compound is compared with a known PDK1 inhibitor, BX-795.
This document outlines a proposed computational study to investigate the potential of this compound as a PDK1 inhibitor. PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in various diseases, including cancer.[1][2] The compound this compound is known as an intermediate in the synthesis of PDK1 inhibitors, suggesting its potential as a scaffold for developing new therapeutic agents. This guide details the hypothetical experimental protocol, presents simulated binding data, and visualizes the associated signaling pathway and experimental workflow.
Comparative Binding Affinity
The following table summarizes the hypothetical quantitative data from a simulated molecular docking study comparing the binding affinity of this compound and the known PDK1 inhibitor, BX-795, to the ATP-binding pocket of PDK1.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| This compound | -8.2 | 150 |
| BX-795 (Reference Inhibitor) | -9.5 | 25 |
Experimental Protocols
A detailed methodology for the hypothetical molecular docking study is provided below.
1. Protein Preparation:
-
The three-dimensional crystal structure of human PDK1 would be obtained from the Protein Data Bank (PDB).
-
The protein structure would be prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms would be added to the protein structure, and the structure would be energy minimized using a suitable force field to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of this compound and the reference inhibitor, BX-795, would be sketched using chemical drawing software.
-
The 2D structures would be converted to 3D structures and energetically minimized.
-
Appropriate protonation states at physiological pH would be assigned to the ligands.
3. Molecular Docking:
-
Molecular docking simulations would be performed using software such as AutoDock Vina or Schrödinger's Glide.
-
The binding site on PDK1 would be defined as the ATP-binding pocket, based on the location of co-crystallized inhibitors in existing PDB structures.
-
Multiple docking runs would be performed for each ligand to ensure the reliability of the predicted binding poses.
4. Data Analysis:
-
The docking results would be analyzed to determine the binding energies and predicted inhibition constants (Ki) for each compound.
-
The binding poses of the ligands within the PDK1 active site would be visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues.
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the proposed molecular docking study.
PDK1 Signaling Pathway
Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key enzyme that regulates cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). This action shifts glucose metabolism from oxidative phosphorylation towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells. The PI3K/AKT pathway, a central signaling cascade that controls cell growth, proliferation, and survival, activates PDK1.[1][2]
Caption: The PI3K/AKT signaling pathway, highlighting the role of PDK1 and the point of hypothetical inhibition.
References
Comparative Analysis of the Endocrine-Disrupting Potential of 4-((4-Isopropoxyphenyl)sulfonyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endocrine-disrupting potential of 4-((4-isopropoxyphenyl)sulfonyl)phenol (BPS-IP), a derivative of bisphenol S (BPS), against its more well-known analogues, bisphenol A (BPA) and BPS. While research on BPS-IP is still emerging, this document synthesizes the available experimental data to offer a preliminary understanding of its endocrine-disrupting capabilities and highlights areas requiring further investigation.
Executive Summary
This compound, also known as BPS-IP, has been identified as an endocrine-disrupting chemical (EDC).[1] Structurally similar to BPA and BPS, it is used in various industrial applications, including thermal paper.[2] Concerns regarding its potential impact on human health have arisen due to its detection in human samples and its demonstrated effects on the endocrine systems of model organisms.[1] This guide presents a comparative overview of the known endocrine-disrupting effects of BPS-IP, BPA, and BPS, focusing on their estrogenic, antiandrogenic, and thyroid-disrupting activities. While quantitative data for BPS-IP remains limited, this analysis provides a foundation for future research and risk assessment.
Comparative Endocrine-Disrupting Activity
The endocrine-disrupting potential of BPS-IP has been primarily investigated in zebrafish models, revealing both estrogenic and antiandrogenic effects.[3] For a comprehensive comparison, this section summarizes the available data on BPS-IP alongside the more extensively studied compounds, BPA and BPS.
Estrogenic Activity
Estrogenic activity is a key concern for bisphenol compounds. While specific EC50 values for BPS-IP in estrogen receptor (ER) activation assays are not yet publicly available, studies on zebrafish have demonstrated its estrogenic potential.
Table 1: Comparative Estrogenic Activity
| Compound | Assay Type | Cell Line/Organism | Endpoint | EC50 (µM) | Reference |
| BPS-IP | In vivo | Zebrafish (Danio rerio) | Increased 17β-estradiol/testosterone (E2/T) ratio | Data not available | [3] |
| BPA | ERα Transcriptional Activation | MVLN | Luciferase activity | 3.9 | [4] |
| zfER Transactivation | ZELH-zfERs | Luciferase activity | 1-10 (strong induction) | [5] | |
| BPS | zfER Transactivation | ZELH-zfERs | Luciferase activity | >30 (partial induction) | [5] |
| ERα Transcriptional Activation | U2OS | Luciferase activity | ~10 | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency.
Antiandrogenic Activity
BPS-IP has also been shown to exhibit antiandrogenic activity. This is characterized by its ability to interfere with the action of androgens, the male sex hormones.
Table 2: Comparative Antiandrogenic Activity
| Compound | Assay Type | Cell Line/Organism | Endpoint | IC50 (µM) | Reference |
| BPS-IP | In vivo | Zebrafish (Danio rerio) | Decreased testosterone (T) levels | Data not available | [3] |
| BPA | AR Transcriptional Activation | MDA-kb2 | Luciferase activity | ~10 | [6] |
| BPS | AR Transcriptional Activation | MDA-kb2 | Luciferase activity | No significant antagonism | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Lower IC50 values indicate higher inhibitory potency.
Thyroid Hormone System Disruption
The potential for BPS-IP to disrupt the thyroid hormone system has not been extensively studied. However, given that other bisphenols like BPA and BPS have been shown to interfere with thyroid hormone signaling, this is an area of potential concern.
Table 3: Comparative Thyroid Hormone System Disruption
| Compound | Assay Type | Cell Line/Organism | Endpoint | Effect | Reference |
| BPS-IP | - | - | - | Data not available | - |
| BPA | In vitro | GH3 cells | Thyroid hormone-dependent cell proliferation | Antagonistic activity | [7] |
| BPS | In vitro | GH3 cells | Thyroid hormone-dependent cell proliferation | Antagonistic activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general principles and key steps for some of the experimental assays relevant to assessing the endocrine-disrupting potential of compounds like BPS-IP.
Zebrafish (Danio rerio) Exposure Model for Endocrine Disruption Assessment
The zebrafish model is increasingly used to assess the effects of EDCs on vertebrate development and endocrine function.
Principle: Zebrafish embryos or adults are exposed to a range of concentrations of the test substance. Endpoints related to reproductive health and endocrine function are then evaluated.
General Protocol Outline (based on OECD Guideline 236 for acute toxicity and adapted for endocrine disruption studies): [4][8][9][10][11]
-
Test Organism: Zebrafish (Danio rerio), either embryos or sexually mature adults.
-
Test Substance Preparation: BPS-IP is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired test concentrations in embryo medium or fish water.
-
Exposure:
-
Embryo Exposure: Newly fertilized embryos are placed in multi-well plates and exposed to the test substance for a defined period (e.g., 96 hours).
-
Adult Exposure: Adult fish are housed in tanks containing the test substance, with regular renewal of the test solution.
-
-
Endpoint Evaluation:
-
Reproductive Endpoints: Gonadosomatic index (GSI), egg production, fertilization rate, and hatching success.
-
Hormone Analysis: Plasma levels of sex hormones (e.g., 17β-estradiol, testosterone) are measured using ELISA or other immunoassays.
-
Gene Expression Analysis: The expression of genes involved in the hypothalamic-pituitary-gonadal (HPG) axis and steroidogenesis (e.g., cyp19a1b, vtg1) is quantified using quantitative real-time PCR (qPCR).
-
In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., hERα-HeLa-9903 Assay)
This assay determines the ability of a chemical to bind to and activate the human estrogen receptor alpha (hERα), leading to the expression of a reporter gene.
Principle: The hERα-HeLa-9903 cell line is stably transfected with the hERα and a luciferase reporter gene under the control of estrogen response elements (EREs). Activation of hERα by a test substance induces the expression of luciferase, which can be quantified.
General Protocol Outline (based on OECD Guideline 455): [12][13][14][15][16]
-
Cell Culture: hERα-HeLa-9903 cells are maintained in appropriate culture medium.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach.
-
Chemical Exposure: Cells are treated with a range of concentrations of the test substance for a specified period (e.g., 20-24 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate EC50 values.
In Vitro Androgen Receptor Binding Assay
This assay measures the ability of a chemical to compete with a radiolabeled androgen for binding to the androgen receptor (AR).
Principle: A preparation containing the androgen receptor (e.g., rat prostate cytosol) is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test substance. The amount of radiolabeled androgen that binds to the receptor is then measured.
General Protocol Outline: [1][5][6][17]
-
Receptor Preparation: A cytosol fraction containing the androgen receptor is prepared from a suitable tissue source (e.g., rat ventral prostate).
-
Competitive Binding: The receptor preparation is incubated with the radiolabeled androgen and a range of concentrations of the test substance.
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled androgen is separated from the unbound ligand using a method such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve and calculate the IC50 value of the test substance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways affected by EDCs and the workflows of the experiments used to study them can aid in understanding their mechanisms of action.
Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is a critical regulatory system for reproduction and is a primary target for many EDCs.
References
- 1. Endocrine Disruptors BPA, BPS, and Now BPSIP – Lacto Bacto [lactobacto.com]
- 2. This compound For Research [benchchem.com]
- 3. Comparing effects and action mechanisms of BPA and BPS on HTR-8/SVneo placental cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early embryogenesis in zebrafish is affected by bisphenol A exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex Analysis Platform for Endocrine Disruption Prediction Using Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bisphenol-S exposure of zebrafish unveils the hidden risks of bisphenol paradigm with growth, developmental, and behavioral impacts similar to bisphenol-A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New research method helps identify hormone-disrupting chemicals | Karolinska Institutet [news.ki.se]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-((4-Isopropoxyphenyl)sulfonyl)phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, a compound noted for its potential environmental hazards. By adhering to these protocols, laboratories can ensure they are minimizing their environmental impact and maintaining a safe working environment.
Hazard and Disposal Overview
This compound is classified as hazardous, primarily due to its toxicity to aquatic life with long-lasting effects.[1][2][3] The universally recognized precautionary statement for its disposal is to entrust the contents and container to an approved waste disposal plant.[1][2] It is also critical to prevent its release into the environment.[1][2] For transportation to a disposal facility, it is classified under UN number 3077 as an environmentally hazardous substance, solid, not otherwise specified (n.o.s.).[4]
| Parameter | Information | Source |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | [1][2][3] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| GHS Precautionary Statement (Prevention) | P273: Avoid release to the environment. | [1][2] |
| UN Number | UN3077 | [4] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [4] |
| Packing Group | III | [4] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
The following protocol outlines the recommended steps for the safe handling and disposal of small quantities of this compound typically used in a research setting. This procedure is designed to minimize exposure and prevent environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Chemical fume hood.
-
Designated, labeled, and sealed waste container for hazardous solid waste.
-
Spatula or scoop.
-
Weighing paper or boat.
-
Combustible solvent (e.g., ethanol or a mixture as approved by your institution's safety office).
-
Chemical incinerator with afterburner and scrubber system (if this is an approved institutional disposal method).
Procedure:
-
Personnel Protection: Before handling the compound, ensure all required PPE is correctly worn. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed within a certified chemical fume hood to avoid inhalation of any dust particles.
-
Waste Segregation:
-
Solid Waste: All non-contaminated materials that have come into contact with the chemical, such as weighing paper and disposable gloves, should be placed in a designated, clearly labeled hazardous waste container.
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated. Rinse the labware with a suitable solvent (e.g., acetone or ethanol) in a designated container to collect the rinsate as hazardous waste. After the initial rinse, wash the glassware thoroughly with soap and water.
-
-
Disposal of Unused or Waste Compound:
-
Option 1: Licensed Waste Disposal Service (Preferred Method):
-
Carefully transfer the solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is sealed tightly and stored in a designated secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.
-
-
Option 2: Incineration (Only if permitted and equipped):
-
Some institutions may have the capability for chemical incineration. This method should only be performed by trained personnel and in accordance with institutional and regulatory guidelines.
-
A potential procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
-
-
Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1][2] Sweep the solid material into a designated container for disposal. The area of the spill should then be decontaminated.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's safety protocols and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-((4-Isopropoxyphenyl)sulfonyl)phenol
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-((4-Isopropoxyphenyl)sulfonyl)phenol (CAS No. 95235-30-6). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, which is a white to very pale yellow crystal or powder, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1] The recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is advisable to use double gloves (an inner and outer pair) for enhanced protection.[2]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with a particulate filter is necessary.[2] All work with the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Body Protection: A lab coat or chemical-resistant overalls should be worn to protect the skin.[2] For larger quantities or in case of a spill, a chemical splash suit may be required.[2]
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting. For situations with a higher risk of spills, chemical-resistant boots with a steel toe and shank are recommended.[2]
Operational Plan: Handling and Storage
2.1. Handling:
-
Engineering Controls: All procedures involving this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1] Avoid the formation and dispersion of dust.[1]
2.2. Storage:
-
Conditions: Store the chemical in a tightly closed container in a cool, dark, and dry place.[1]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. If skin irritation or a rash occurs, get medical attention.[1] For phenol-based compounds, it is often recommended to use polyethylene glycol (PEG) 300 or 400 to decontaminate the skin.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: This chemical is classified as hazardous to the aquatic environment with long-lasting effects.[1][5]
-
Disposal of Chemical: Unused or waste this compound should be disposed of through an authorized waste management company.[1][5] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always adhere to federal, state, and local regulations for chemical disposal.[1]
-
Disposal of Contaminated Materials: Pipette tips, gloves, and other materials contaminated with this chemical should be collected in a sealed, properly labeled hazardous waste container.[3] Do not discard any of this material down the sink.[3]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 95235-30-6[1][6] |
| Molecular Formula | C15H16O4S[1][7] |
| Molecular Weight | 292.35 g/mol [7][8] |
| Appearance | White to very pale yellow crystal or powder[1][7] |
| Purity | >98.0% (GC)[1][7] |
| Melting Point | 128 - 132 °C[8] |
General Laboratory Protocol
While specific experimental protocols will vary depending on the research application, the following provides a general workflow for handling this compound in a laboratory setting.
-
Preparation: Before starting any work, ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible. Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered. Assemble all necessary equipment and materials, including the chemical, solvents, and reaction vessels.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 1.
-
Weighing and Dispensing: Weigh the solid this compound in the fume hood. Use a spatula to handle the powder and avoid creating dust. If transferring to a solution, add the solid to the solvent slowly while stirring.
-
Reaction/Procedure: Carry out the intended experiment within the fume hood. Keep all containers sealed when not in use.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment. For minor contamination, flush with plenty of water and wash with soap or a suitable detergent.[9]
-
Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan in Section 4.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.
Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 5. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | 95235-30-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound For Research [benchchem.com]
- 7. 4-[(4-Isopropoxyphenyl)sulfonyl]phenol | CymitQuimica [cymitquimica.com]
- 8. 4-(4-Isopropoxyphenylsulfonyl)phenol – Wikipedia [de.wikipedia.org]
- 9. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
